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  • Product: 4-Fluoropyridine-2-sulfonyl fluoride
  • CAS: 2193067-76-2

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Foundational

An In-depth Technical Guide to the Reaction of 4-Fluoropyridine-2-sulfonyl Fluoride with Nucleophilic Amino Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the reactivity and applications of 4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity and applications of 4-Fluoropyridine-2-sulfonyl fluoride (4-FPySF) as a covalent modifier of nucleophilic amino acids. As the landscape of covalent drug discovery expands beyond cysteine, electrophiles capable of targeting other abundant residues are of paramount importance.[1][2] 4-FPySF, a member of the sulfonyl fluoride class of compounds, has emerged as a versatile tool for engaging lysine, tyrosine, histidine, and cysteine residues within proteins.[3] This document delves into the underlying chemical principles of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, details the specific mechanisms of interaction with key amino acid side chains, provides robust experimental protocols for conjugation and analysis, and discusses the implications for the development of novel chemical probes and covalent therapeutics.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The pursuit of covalent inhibitors has witnessed a renaissance in recent years, driven by their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[4] While the nucleophilic thiol of cysteine has been the primary focus of covalent drug design, its low natural abundance in proteins limits the scope of this approach.[3] This has spurred the development of electrophilic warheads that can react with other nucleophilic amino acids, such as lysine, tyrosine, and histidine.[3][4]

Sulfonyl fluorides (SFs) have proven to be a particularly promising class of electrophiles due to their unique balance of stability and reactivity.[5] Unlike more reactive sulfonyl chlorides, SFs exhibit greater stability in aqueous environments, yet can be activated within the microenvironment of a protein binding pocket to form stable covalent adducts with various nucleophilic residues.[2][5] This reactivity is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a concept that has gained significant traction in chemical biology.[6]

4-Fluoropyridine-2-sulfonyl fluoride (4-FPySF) is a heteroaromatic sulfonyl fluoride that offers distinct electronic properties due to the presence of the pyridine ring. This guide will focus specifically on the reactivity of 4-FPySF with the side chains of lysine, tyrosine, histidine, and cysteine, providing a detailed understanding for its application in chemical biology and drug development.

The Chemistry of 4-Fluoropyridine-2-sulfonyl Fluoride and Nucleophilic Amino Acids

The covalent modification of proteins by 4-FPySF proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.[5] The reactivity of the nucleophilic amino acids generally follows the order of their nucleophilicity at physiological pH: Cysteine > Tyrosine > Lysine > Histidine.[3]

Reaction with Lysine

The primary amine of the lysine side chain acts as a nucleophile, attacking the sulfonyl fluoride to form a highly stable sulfonamide bond.[5] This reaction is generally favorable at physiological or slightly basic pH, where the lysine side chain is deprotonated and thus more nucleophilic.

cluster_lysine Reaction with Lysine Lysine Lysine Side Chain (R-CH₂-NH₂) TransitionState Transition State Lysine->TransitionState Nucleophilic Attack 4FPySF 4-Fluoropyridine-2-sulfonyl Fluoride 4FPySF->TransitionState Product Sulfonamide Adduct TransitionState->Product Fluoride Elimination Fluoride F⁻ TransitionState->Fluoride

Caption: Mechanism of 4-FPySF reaction with lysine.

Reaction with Tyrosine

The phenolate anion of the tyrosine side chain is a potent nucleophile that reacts with 4-FPySF to form a stable sulfonate ester.[5] The reactivity is highly pH-dependent, as the tyrosine side chain (pKa ~10) needs to be deprotonated to become sufficiently nucleophilic.[4] However, the local protein environment can significantly lower the pKa of a tyrosine residue, facilitating the reaction at physiological pH.[7]

cluster_tyrosine Reaction with Tyrosine Tyrosine Tyrosine Side Chain (R-Ph-O⁻) TransitionState Transition State Tyrosine->TransitionState Nucleophilic Attack 4FPySF 4-Fluoropyridine-2-sulfonyl Fluoride 4FPySF->TransitionState Product Sulfonate Ester Adduct TransitionState->Product Fluoride Elimination Fluoride F⁻ TransitionState->Fluoride

Caption: Mechanism of 4-FPySF reaction with tyrosine.

Reaction with Histidine

The imidazole side chain of histidine can also be targeted by sulfonyl fluorides.[4] The reaction typically occurs on the Nτ or Nπ atom of the imidazole ring, with the reactivity being influenced by the tautomeric state and the local environment. While the resulting sulfonyl-imidazole adduct is generally considered stable, its formation can be pH-dependent.[4]

cluster_histidine Reaction with Histidine Histidine Histidine Side Chain (Imidazole) TransitionState Transition State Histidine->TransitionState Nucleophilic Attack 4FPySF 4-Fluoropyridine-2-sulfonyl Fluoride 4FPySF->TransitionState Product Sulfonyl-imidazole Adduct TransitionState->Product Fluoride Elimination Fluoride F⁻ TransitionState->Fluoride

Caption: Mechanism of 4-FPySF reaction with histidine.

Reaction with Cysteine

The highly nucleophilic thiol group of cysteine reacts rapidly with sulfonyl fluorides.[5] However, the resulting thiosulfonate ester adduct is often unstable and can undergo hydrolysis or further reactions, leading to the formation of a sulfinic acid.[3][5] This instability makes cysteine a less common target for durable covalent modification by sulfonyl fluorides compared to lysine and tyrosine.[5]

cluster_cysteine Reaction with Cysteine Cysteine Cysteine Side Chain (R-S⁻) TransitionState Transition State Cysteine->TransitionState Nucleophilic Attack 4FPySF 4-Fluoropyridine-2-sulfonyl Fluoride 4FPySF->TransitionState Product Thiosulfonate Adduct (Unstable) TransitionState->Product Fluoride Elimination Fluoride F⁻ TransitionState->Fluoride

Caption: Mechanism of 4-FPySF reaction with cysteine.

Experimental Protocols

The following protocols provide a general framework for reacting 4-FPySF with proteins and analyzing the resulting conjugates. Optimization of specific parameters such as concentration, incubation time, and temperature may be required for individual proteins.

General Protocol for Protein Labeling with 4-FPySF

This protocol describes the covalent modification of a purified protein with 4-FPySF.

cluster_workflow Protein Labeling Workflow Start Prepare Protein and 4-FPySF Solutions Incubate Incubate Protein with 4-FPySF Start->Incubate Quench Quench Reaction (Optional) Incubate->Quench Remove Remove Excess Reagent Quench->Remove Analyze Analyze Conjugate Remove->Analyze

Caption: Workflow for protein labeling with 4-FPySF.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.4-8.5.

  • 4-Fluoropyridine-2-sulfonyl fluoride (4-FPySF)

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a stock solution of 4-FPySF: Dissolve 4-FPySF in anhydrous DMSO to a final concentration of 10-100 mM.

  • Prepare the protein solution: Dilute the purified protein to a final concentration of 1-10 mg/mL in the chosen reaction buffer.

  • Initiate the reaction: Add the 4-FPySF stock solution to the protein solution to achieve the desired molar excess (e.g., 10-100 fold molar excess of 4-FPySF over the protein). The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubate: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The optimal incubation time should be determined empirically.

  • Quench the reaction (optional): To stop the reaction, a quenching reagent with a high concentration of a primary amine, such as Tris buffer, can be added.

  • Remove excess reagent: Remove unreacted 4-FPySF and byproducts using a desalting column or dialysis against a suitable buffer.

  • Analyze the conjugate: The resulting protein conjugate is now ready for analysis by methods such as LC-MS and SDS-PAGE.

Analysis of Protein Conjugates by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for confirming the covalent modification of a protein and determining the extent of labeling.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) capable of intact protein analysis.

  • Reversed-phase C4 or C8 column suitable for protein separation.

Procedure:

  • Sample Preparation: Dilute the labeled and unlabeled (control) protein samples to an appropriate concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with LC-MS analysis (e.g., water with 0.1% formic acid).

  • LC Separation: Inject the samples onto the reversed-phase column and elute with a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.[8]

  • MS Analysis: Acquire mass spectra of the eluting protein peaks in positive ion mode.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weight of the intact protein.[8] Compare the mass of the labeled protein to the unlabeled control. A mass increase corresponding to the molecular weight of the 4-fluoropyridine-2-sulfonyl moiety (minus the fluorine atom) confirms covalent modification.

Expected Mass Shift: The covalent attachment of a 4-fluoropyridine-2-sulfonyl group results in a mass increase of 142.00 Da .

Table 1: Expected Mass Changes upon Reaction with 4-FPySF

Amino AcidAdduct TypeMass Change (Da)
LysineSulfonamide+142.00
TyrosineSulfonate Ester+142.00
HistidineSulfonyl-imidazole+142.00
CysteineThiosulfonate Ester+142.00
Peptide Mapping by LC-MS/MS for Site Identification

To identify the specific amino acid residue(s) modified by 4-FPySF, a bottom-up proteomics approach involving enzymatic digestion and LC-MS/MS analysis can be employed.

Procedure:

  • Protein Digestion: The labeled and unlabeled protein samples are denatured, reduced, alkylated, and then digested with a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by reversed-phase chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. The search parameters should include the mass of the 4-fluoropyridine-2-sulfonyl modification (+142.00 Da) as a variable modification on lysine, tyrosine, histidine, and cysteine.

  • Site Localization: The MS/MS spectra of the modified peptides are manually inspected or analyzed with specialized software to confirm the site of modification.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the covalent adduct. 19F NMR is particularly useful for studying sulfonyl fluoride reactions, as the fluorine signal of the unreacted 4-FPySF will disappear upon covalent modification, and new signals corresponding to the fluoride ion may be observed.[9] Two-dimensional NMR techniques, such as 1H-15N HSQC, can be used to monitor changes in the chemical environment of the protein upon covalent modification.[10]

Applications in Drug Discovery and Chemical Biology

The ability of 4-FPySF to target multiple nucleophilic amino acids makes it a valuable tool for various applications in drug discovery and chemical biology.

  • Covalent Inhibitor Development: By incorporating the 4-fluoropyridine-2-sulfonyl fluoride warhead into a ligand that binds to a specific protein target, it is possible to develop potent and selective covalent inhibitors.[11]

  • Chemical Probe Design: 4-FPySF can be used to develop chemical probes for activity-based protein profiling (ABPP) and target identification studies.[12]

  • Fragment-Based Ligand Discovery: The reactivity of 4-FPySF can be harnessed in fragment-based screening campaigns to identify novel binding pockets and starting points for drug design.[13]

Conclusion and Future Perspectives

4-Fluoropyridine-2-sulfonyl fluoride represents a powerful and versatile electrophile for the covalent modification of nucleophilic amino acids. Its balanced reactivity and ability to target residues beyond cysteine open up new avenues for the design of novel covalent therapeutics and chemical probes. A thorough understanding of its reactivity profile with different amino acids, as detailed in this guide, is crucial for its effective application. As the field of covalent drug discovery continues to evolve, we anticipate that 4-FPySF and other tailored sulfonyl fluorides will play an increasingly important role in expanding the druggable proteome and enabling the development of next-generation medicines.

References

  • Zhang, L., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(10), 2686–2692. [Link]

  • Li, Y., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 136-147. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

  • Vinogradova, E. V., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14755-14759. [Link]

  • Am Ende, C. W., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695. [Link]

  • Gómez-Pérez, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4147. [Link]

  • Zhao, X., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Tsunokawa, R., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. ResearchGate. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1339-1342. [Link]

  • Zhao, X., et al. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Parker, C. G., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry, 15(11), 1543–1553. [Link]

  • Zhao, X., et al. (2017). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. [Link]

  • Narayanan, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Chemical Science, 14(4), 857–867. [Link]

  • Fjell-Tirzaman, L., et al. (2026). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

  • Jones, L. H., et al. (2022). Covalent drugs targeting histidine – an unexploited opportunity? RSC Medicinal Chemistry, 13(10), 1146–1152. [Link]

  • Cutillas, P. R. (n.d.). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Cold Spring Harbor Protocols. [Link]

  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14755-14759. [Link]

  • Smith, D. C. (2021). Synthesis of Sulfonyl Fluorides and the Total Synthesis of the Rhodocorane Natural Products. DSpace Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Agilent Technologies. (n.d.). Workflow Automation for LC/MS: In-Solution Protein Digestion, Peptide Cleanup, and Strong Cation-Exchange Fractionation of. [Link]

  • Zhang, X., et al. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. Rapid Communications in Mass Spectrometry, 25(15), 2165–2172. [Link]

  • Jones, L. H., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Scott, D. J., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. Organic & Biomolecular Chemistry, 21(11), 2359–2366. [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2974–2984. [Link]

  • Ward, C. C., et al. (2021). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 143(34), 13533–13543. [Link]

  • Li, Y., et al. (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Magnetic Resonance, 371, 107849. [Link]

  • Jee, J., & Wagner, G. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9137–9149. [Link]

  • Vikesland, P. J., et al. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology, 55(3), 1836–1845. [Link]

  • Kay, L. E. (2001). Multidimensional NMR Methods for Protein Structure Determination. IUBMB Life, 52(6), 291–302. [Link]

  • Isaksson, L., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications, 16(1), 3045. [Link]

  • Bernard, D., et al. (2014). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Journal of Medicinal Chemistry, 57(21), 9035–9041. [Link]

  • Hartman, M. C. T., et al. (2018). Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification. Bioorganic & Medicinal Chemistry Letters, 28(1), 101–104. [Link]

  • Kirk, K. L., et al. (2005). An Enantioselective Synthesis of (S)-4-Fluorohistidine. The Journal of Organic Chemistry, 70(1), 359–362. [Link]

Sources

Exploratory

A Technical Guide to the Covalent Modification of Proteins with 4-Fluoropyridine-2-sulfonyl Fluoride: A Chemoproteomic Perspective

Disclaimer: As of the latest literature review in early 2026, specific, in-depth research on the direct application of 4-Fluoropyridine-2-sulfonyl fluoride for covalent protein modification is not publicly available. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review in early 2026, specific, in-depth research on the direct application of 4-Fluoropyridine-2-sulfonyl fluoride for covalent protein modification is not publicly available. This guide is therefore constructed based on the well-established principles of protein modification by aryl and heterocyclic sulfonyl fluorides. The reactivity and applications described herein are inferred from studies on structurally related compounds and should be considered as a predictive framework for initiating research with 4-Fluoropyridine-2-sulfonyl fluoride.

Introduction: The Rise of Covalent Probes in Chemical Biology

The landscape of chemical biology and drug discovery is increasingly embracing the power of covalent inhibitors and probes. Unlike their non-covalent counterparts that rely on reversible binding, covalent modifiers form a stable, lasting bond with their protein targets. This irreversible interaction offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[1]

At the heart of this approach lies the "warhead," an electrophilic functional group designed to react with specific nucleophilic amino acid residues on a protein. While cysteine has been the most predominantly targeted residue, the development of novel warheads has expanded the repertoire of addressable amino acids to include lysine, tyrosine, serine, threonine, and histidine.[2][3] Among these emerging electrophiles, sulfonyl fluorides have garnered significant attention for their unique balance of stability and reactivity.[2]

This guide provides an in-depth technical overview of the covalent modification of proteins using 4-Fluoropyridine-2-sulfonyl fluoride, a heterocyclic sulfonyl fluoride. We will delve into the underlying chemical principles, potential reactivity, experimental workflows for its application in chemoproteomics, and data analysis strategies.

The Chemistry of Sulfonyl Fluorides: Sulfur(VI) Fluoride Exchange (SuFEx)

The reactivity of sulfonyl fluorides with proteins is governed by a process known as Sulfur(VI) Fluoride Exchange (SuFEx). This "click chemistry" reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide bond.[4]

The general reactivity of sulfonyl fluorides allows them to target a broader range of nucleophilic residues compared to more traditional covalent warheads.[3] The primary targets include:

  • Tyrosine: The hydroxyl group of tyrosine is a primary target for sulfonyl fluorides.[5]

  • Lysine: The primary amine of the lysine side chain readily reacts to form a stable sulfonamide linkage.

  • Serine and Threonine: The hydroxyl groups of these residues can also be modified.

  • Histidine: The imidazole side chain of histidine presents another potential nucleophilic target.

The specific reactivity and selectivity of a given sulfonyl fluoride are influenced by the electronic properties of the aromatic or heterocyclic ring to which it is attached.

4-Fluoropyridine-2-sulfonyl Fluoride: A Heterocyclic Warhead

While specific data for 4-Fluoropyridine-2-sulfonyl fluoride is not yet available, we can infer its potential properties based on related structures. The pyridine ring, being a heteroaromatic system, is expected to influence the electrophilicity of the sulfonyl fluoride group. The presence of the electron-withdrawing fluorine atom at the 4-position is likely to further enhance the reactivity of the sulfonyl fluoride.

It is hypothesized that 4-Fluoropyridine-2-sulfonyl fluoride will exhibit reactivity towards tyrosine and lysine residues, consistent with other aryl sulfonyl fluorides.[4] The pyridine nitrogen may also play a role in directing the molecule to specific binding pockets within a protein through hydrogen bonding interactions.

Experimental Workflow: Chemoproteomic Profiling

A key application of novel covalent probes is in chemoproteomics, which aims to identify the protein targets of a small molecule on a proteome-wide scale. The following workflow outlines a general approach for using a 4-Fluoropyridine-2-sulfonyl fluoride-based probe for target identification.

workflow cluster_prep Probe Synthesis & Lysate Preparation cluster_labeling Labeling & Enrichment cluster_analysis Mass Spectrometry & Data Analysis probe Synthesis of Alkyne-tagged 4-FP-2-SF Probe labeling Incubation of Lysate with Probe probe->labeling lysate Cell Culture and Lysate Preparation lysate->labeling click Biotin-Azide Click Chemistry labeling->click enrichment Streptavidin Affinity Purification click->enrichment digest On-Bead Tryptic Digestion enrichment->digest lcms LC-MS/MS Analysis digest->lcms data Database Searching & Target Identification lcms->data

Caption: A generalized workflow for chemoproteomic target identification using an alkyne-tagged covalent probe.

Step-by-Step Experimental Protocol

1. Synthesis of an Alkyne-Tagged 4-Fluoropyridine-2-sulfonyl Fluoride Probe:

  • A terminal alkyne handle is crucial for downstream biotinylation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • The synthesis would likely involve the modification of a precursor to 4-Fluoropyridine-2-sulfonyl fluoride to incorporate an alkyne-containing moiety.

2. Cell Culture and Lysate Preparation:

  • Grow cells of interest (e.g., HEK293T, HeLa) to a sufficient density.

  • Harvest cells and lyse in a suitable buffer (e.g., PBS with protease inhibitors).

  • Determine protein concentration using a standard assay (e.g., BCA).

3. Protein Labeling:

  • Treat the cell lysate with the alkyne-tagged 4-Fluoropyridine-2-sulfonyl fluoride probe at various concentrations and incubation times to optimize labeling.

  • A typical starting point would be 10-100 µM of the probe for 1-2 hours at room temperature or 37°C.

  • Include a vehicle control (e.g., DMSO) and a no-probe control.

4. Click Chemistry:

  • To the labeled lysate, add the biotin-azide tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate to allow the click reaction to proceed to completion.

5. Enrichment of Labeled Proteins:

  • Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

  • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

7. LC-MS/MS Analysis:

  • Collect the supernatant containing the peptides.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

8. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

  • Identify proteins that are significantly enriched in the probe-treated samples compared to the controls.

  • Further analysis can pinpoint the specific sites of modification on the identified target proteins.

Data Presentation and Interpretation

The results of a chemoproteomic experiment can be visualized using a volcano plot, which highlights proteins that are both statistically significant and have a large fold-change in abundance between the probe-treated and control samples.

Metric Description
Log2 Fold Change The log2 of the ratio of protein abundance in the probe-treated sample to the control sample.
-Log10 p-value The negative log10 of the p-value from a statistical test (e.g., t-test), indicating the significance of the enrichment.

Proteins appearing in the upper right quadrant of the volcano plot are considered high-confidence targets.

Potential Applications in Drug Discovery

The identification of novel protein targets for a covalent modifier like 4-Fluoropyridine-2-sulfonyl fluoride can have significant implications for drug discovery.

drug_discovery cluster_discovery Target Discovery cluster_validation Target Validation cluster_development Lead Optimization screening Chemoproteomic Screening with 4-FP-2-SF Probe identification Identification of Novel Protein Targets screening->identification validation Biochemical & Cellular Target Validation Assays identification->validation mechanism Elucidation of Mechanism of Action validation->mechanism optimization Structure-Activity Relationship (SAR) Studies mechanism->optimization lead Development of Potent & Selective Inhibitors optimization->lead

Caption: The role of covalent probes in the drug discovery pipeline.

By identifying the protein targets of a bioactive compound, researchers can:

  • Validate novel drug targets: Uncover previously unknown proteins that, when modulated, have a therapeutic effect.

  • Elucidate mechanisms of action: Understand how a compound exerts its biological effects.

  • Develop more potent and selective inhibitors: Use the initial hit as a starting point for medicinal chemistry efforts to optimize binding affinity and selectivity.

Conclusion and Future Directions

While the direct experimental exploration of 4-Fluoropyridine-2-sulfonyl fluoride is yet to be reported, the foundational knowledge of sulfonyl fluoride chemistry provides a strong basis for its investigation as a novel covalent probe. Its heterocyclic nature and the presence of a fluorine substituent suggest potentially unique reactivity and selectivity profiles that could lead to the discovery of new ligandable sites on proteins. Future research should focus on the synthesis of 4-Fluoropyridine-2-sulfonyl fluoride and its derivatives, followed by a systematic evaluation of their reactivity with amino acids and their application in chemoproteomic studies to unlock their full potential in chemical biology and drug discovery.

References

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 791-801. [Link]

  • Zhang, T., et al. (2020). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Angewandte Chemie International Edition, 59(46), 20463-20469. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Browne, C. M., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Chemical Science, 12(38), 12796-12805. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Parker, C. G., et al. (2022). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. MedChemComm, 13(9), 1605-1612. [Link]

  • Am Ende, C. W., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

Sources

Foundational

4-Fluoropyridine-2-sulfonyl fluoride for targeting non-cysteine residues

An In-depth Technical Guide to 4-Fluoropyridine-2-sulfonyl Fluoride for Targeting Non-Cysteine Residues The landscape of covalent drug discovery is rapidly expanding beyond its traditional focus on cysteine residues. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoropyridine-2-sulfonyl Fluoride for Targeting Non-Cysteine Residues

The landscape of covalent drug discovery is rapidly expanding beyond its traditional focus on cysteine residues. This expansion is driven by the need to target a wider range of proteins and to develop more selective and potent therapeutics. Among the electrophilic warheads capable of engaging non-cysteine nucleophiles, sulfonyl fluorides have emerged as a privileged class.[1][2][3] Their unique balance of stability in aqueous environments and context-dependent reactivity with residues such as tyrosine, lysine, serine, and threonine makes them invaluable tools for chemical biology and drug development.[1][2][3][4] This technical guide provides a comprehensive overview of 4-Fluoropyridine-2-sulfonyl fluoride (4-FP-2-SF), a heteroaromatic sulfonyl fluoride, for the covalent targeting of non-cysteine amino acid residues. We will delve into its chemical properties, proposed synthesis, mechanism of action, and provide detailed protocols for its application in protein labeling, target identification, and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical probe in their work.

Table of Contents

  • Introduction: The Rise of Non-Cysteine Covalent Inhibitors

  • 4-Fluoropyridine-2-sulfonyl Fluoride: A Profile

    • Chemical Structure and Properties

    • Proposed Synthetic Routes

  • Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

    • Reactivity with Nucleophilic Amino Acids

    • The Influence of the 4-Fluoropyridine Moiety

  • Applications in Chemical Biology and Drug Discovery

    • Covalent Probe for Target Identification

    • Development of Targeted Covalent Inhibitors

  • Experimental Protocols

    • Protocol 1: General Procedure for Protein Labeling with 4-FP-2-SF

    • Protocol 2: Chemoproteomic Workflow for Target Identification

  • Data Interpretation and Validation

  • References

Introduction: The Rise of Non-Cysteine Covalent Inhibitors

For many years, the development of targeted covalent inhibitors predominantly focused on the nucleophilic thiol of cysteine residues. However, the relatively low abundance of cysteine in the proteome and its frequent absence in the binding sites of compelling drug targets has necessitated the exploration of alternative reactive handles.[5] This has led to a paradigm shift in covalent drug discovery, with a growing interest in electrophiles that can target other nucleophilic amino acids.[3][5]

Sulfonyl fluorides have emerged as a particularly promising class of "beyond-cysteine" covalent modifiers.[1][2][3] Their reactivity is governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction in recent years.[6] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous media, a critical attribute for biological applications.[1][3] This stability, coupled with their ability to be "activated" by the specific microenvironment of a protein binding pocket, allows for highly selective covalent modification of tyrosine, lysine, serine, threonine, and histidine residues.[1][2][3][4]

This guide focuses on a specific, yet under-explored, member of this class: 4-Fluoropyridine-2-sulfonyl fluoride (4-FP-2-SF) . The incorporation of a fluorinated pyridine ring is anticipated to modulate the reactivity of the sulfonyl fluoride warhead and provide opportunities for further functionalization, making it a potentially versatile tool for researchers.

4-Fluoropyridine-2-sulfonyl Fluoride: A Profile

Chemical Structure and Properties

4-Fluoropyridine-2-sulfonyl fluoride is a heteroaromatic compound featuring a pyridine ring substituted with a fluorine atom at the 4-position and a sulfonyl fluoride group at the 2-position.

  • Molecular Formula: C₅H₃F₂NO₂S

  • Key Features:

    • Sulfonyl Fluoride (-SO₂F): The electrophilic "warhead" responsible for covalent bond formation with nucleophilic amino acid residues.

    • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom and the overall aromatic system can participate in non-covalent interactions within a protein binding site, contributing to affinity and selectivity.

    • 4-Fluoro Substituent (-F): The electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the sulfonyl fluoride group, potentially enhancing its reactivity.[1] It can also serve as a potential site for nucleophilic aromatic substitution (SNAr) for further probe modification.[7][8]

Proposed Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of 4-Fluoropyridine-2-sulfonyl fluoride is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of related aryl and heteroaryl sulfonyl fluorides.[9][10][11][12][13]

One potential route involves a multi-step synthesis starting from commercially available precursors:

  • Synthesis of 4-Fluoropyridine: This can be achieved via a Balz-Schiemann reaction of 4-aminopyridine, which involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

  • Introduction of the Sulfonyl Fluoride Moiety:

    • From a Thiol Precursor: A common method for synthesizing aryl sulfonyl fluorides involves the oxidation of a corresponding thiol to a sulfonyl chloride, followed by a halogen exchange reaction with a fluoride source like potassium fluoride.[10][11] Thus, conversion of a suitable 4-fluoropyridine derivative to a thiol at the 2-position would be a key step.

    • From a Diazonium Salt: A Sandmeyer-type reaction can be employed where an amino group at the 2-position of a 4-fluoropyridine derivative is converted to a diazonium salt, which is then reacted with a source of sulfur dioxide and fluoride.[12]

    • From a Sulfonamide: More recent methods have demonstrated the conversion of sulfonamides to sulfonyl fluorides, offering a milder alternative.[9][13]

It is crucial to note that these are proposed routes, and optimization of reaction conditions would be necessary to achieve a viable synthesis of 4-FP-2-SF.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The covalent modification of proteins by 4-FP-2-SF is predicated on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6] This reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester (with Tyr, Ser, Thr) or sulfonamide (with Lys) linkage.[1][3]

Reactivity with Nucleophilic Amino Acids

4-FP-2-SF is expected to react with a range of nucleophilic amino acid residues, with the reactivity being highly dependent on the local protein environment.[4]

  • Tyrosine: The phenolate anion of tyrosine is a potent nucleophile that can readily react with sulfonyl fluorides.[14][15][16] This reaction is often facilitated by a nearby basic residue that can deprotonate the tyrosine hydroxyl group.

  • Lysine: The primary amine of the lysine side chain can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond.

  • Serine and Threonine: The hydroxyl groups of serine and threonine can also be targeted, although they are generally less nucleophilic than tyrosine. Their reactivity is highly dependent on activation by the protein's active site.

  • Histidine: The imidazole side chain of histidine can also be modified by sulfonyl fluorides.

The following diagram illustrates the general mechanism of SuFEx-mediated covalent modification of a tyrosine residue.

SuFEx_Mechanism cluster_0 Protein Binding Pocket Protein Protein-Tyr-OH NonCovalent Non-covalent Complex Protein->NonCovalent Binding Probe 4-FP-2-SF Probe->NonCovalent Covalent Covalent Adduct NonCovalent->Covalent SuFEx Reaction (Nucleophilic Attack) Target_ID_Workflow Start Alkyne-tagged 4-FP-2-SF Probe Incubation Incubate with Cell Lysate/Live Cells Start->Incubation Click Click Chemistry (add Azide-Biotin) Incubation->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Proteomics Enrich->MS Target Identified Protein Targets MS->Target

Caption: Chemoproteomic workflow for target identification using a clickable probe.

Development of Targeted Covalent Inhibitors

The 4-FP-2-SF warhead can be incorporated into known reversible binders of a protein of interest to convert them into potent and selective covalent inhibitors. This strategy can lead to drugs with improved potency, prolonged duration of action, and the ability to overcome drug resistance. [5]The process typically involves:

  • Structure-Activity Relationship (SAR) Analysis: Identify a suitable position on a known reversible inhibitor to attach the 4-FP-2-SF warhead.

  • Molecular Modeling: Use computational docking to predict the orientation of the covalent inhibitor in the binding pocket and ensure the sulfonyl fluoride is in proximity to a targetable nucleophilic residue.

  • Synthesis and Screening: Synthesize a small library of covalent inhibitors with the 4-FP-2-SF warhead at different positions and screen them for covalent modification of the target protein.

Experimental Protocols

The following are generalized protocols for the application of 4-FP-2-SF. Researchers should optimize these protocols for their specific protein of interest and experimental setup.

Protocol 1: General Procedure for Protein Labeling with 4-FP-2-SF

This protocol describes the labeling of a purified protein with 4-FP-2-SF to confirm covalent modification.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0)

  • 4-Fluoropyridine-2-sulfonyl fluoride (4-FP-2-SF) stock solution (e.g., 10 mM in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing the purified protein at a final concentration of 1-10 µM in the reaction buffer.

  • Add the 4-FP-2-SF stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). A DMSO concentration of <1% is recommended.

  • Incubate the reaction at room temperature or 37°C for a specified time (e.g., 1-4 hours). Time-course experiments are recommended to determine the optimal incubation time.

  • Quench the reaction by adding the quenching solution.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to an aliquot of the reaction mixture, heat, and run on an SDS-PAGE gel to check for any gross changes in the protein.

  • Analysis by LC-MS: Analyze an aliquot of the reaction mixture by intact protein mass spectrometry to confirm the covalent adduction of 4-FP-2-SF to the protein. Look for a mass shift corresponding to the addition of the 4-fluoropyridine-2-sulfonyl moiety.

Protocol 2: Chemoproteomic Workflow for Target Identification

This protocol outlines a typical workflow for identifying the cellular targets of a 4-FP-2-SF-based probe using an alkyne handle. [17][18] Materials:

  • Alkyne-tagged 4-FP-2-SF probe

  • Cultured cells and appropriate culture media

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Azide-biotin, copper(II) sulfate, reducing agent (e.g., TCEP), and a copper ligand (e.g., TBTA).

  • Streptavidin agarose beads

  • Wash buffers

  • Urea, DTT, iodoacetamide, and trypsin for on-bead digestion

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cultured cells with the alkyne-tagged 4-FP-2-SF probe at a suitable concentration (e.g., 1-10 µM) for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest and wash the cells, then lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Click Chemistry: To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents sequentially. Incubate at room temperature for 1 hour.

  • Protein Precipitation and Resuspension: Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents, and resuspend the protein pellet in a buffer containing SDS.

  • Streptavidin Enrichment: Add streptavidin agarose beads to the resuspended protein solution and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform on-bead reduction, alkylation, and tryptic digestion of the enriched proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

  • Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database and identify the enriched proteins. Compare the results from the probe-treated sample to the vehicle control to identify specific targets.

Data Interpretation and Validation

The identification of potential protein targets through a chemoproteomic screen is the first step. Subsequent validation is crucial to confirm that these are bona fide targets.

Validation Method Description Expected Outcome
Competition Assay Pre-incubate the cell lysate with an excess of a non-tagged parent molecule before adding the tagged 4-FP-2-SF probe.A genuine target will show a reduced labeling signal in the presence of the competitor.
Western Blotting Use an antibody against a putative target protein to confirm its enrichment in the pull-down fraction.The target protein should be present in the probe-treated pull-down and absent or significantly reduced in the control.
In Vitro Labeling Confirm direct covalent modification of a purified recombinant target protein with the 4-FP-2-SF probe using LC-MS.A mass shift corresponding to the covalent adduct should be observed.
Functional Assays Test the effect of the parent compound or the 4-FP-2-SF probe on the activity of the identified target protein in a functional assay.Inhibition or modulation of the protein's activity should be observed.

Conclusion and Future Outlook

4-Fluoropyridine-2-sulfonyl fluoride represents a promising, albeit currently under-characterized, chemical tool for the exploration of the "non-cysteine" proteome. Its predicted enhanced reactivity and the potential for dual functionalization make it an attractive scaffold for the development of novel covalent probes and inhibitors. The general principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this and other heteroaromatic sulfonyl fluorides in their own research.

Future work in this area will likely focus on the development of more diverse libraries of heteroaromatic sulfonyl fluorides, the detailed characterization of their reactivity and selectivity profiles, and their application in challenging therapeutic areas where targeting non-cysteine residues is essential for success. As our understanding of SuFEx chemistry deepens, we can expect to see the emergence of a new generation of highly selective and potent covalent therapeutics that expand the druggable proteome.

References

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). EMBL-EBI. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters. [Link]

  • Applications of sulfonyl fluorides Examples of biologically active molecules containing a SO2F moiety. (2025). ResearchGate. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Journal of the American Chemical Society. [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023). Nature Communications. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). ACS Chemical Biology. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. [Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2015). ACS Chemical Biology. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). European Journal of Organic Chemistry. [Link]

  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. (2021). RSC Chemical Biology. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry. [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. (2020). Proceedings of the National Academy of Sciences. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2022). ChemRxiv. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]

  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2026). ResearchGate. [Link]

  • Protein targeting with SAF(er) electrophiles. (2020). Semantic Scholar. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2025). ResearchGate. [Link]

  • Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. (2021). Nature Communications. [Link]

  • Applications of Sulfonyl Fluorides. (2025). ResearchGate. [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. (2020). PubMed. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2025). ResearchGate. [Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2025). ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for labeling proteins with 4-Fluoropyridine-2-sulfonyl fluoride

Application Note: Precision Proteome Labeling with 4-Fluoropyridine-2-sulfonyl fluoride (FPSF) Abstract & Introduction 4-Fluoropyridine-2-sulfonyl fluoride (FPSF) represents a highly reactive, second-generation probe for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Proteome Labeling with 4-Fluoropyridine-2-sulfonyl fluoride (FPSF)

Abstract & Introduction

4-Fluoropyridine-2-sulfonyl fluoride (FPSF) represents a highly reactive, second-generation probe for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike standard benzenesulfonyl fluorides, the pyridine scaffold of FPSF incorporates an electron-deficient nitrogen atom, which, combined with the electron-withdrawing fluorine at the 4-position, significantly enhances the electrophilicity of the sulfonyl fluoride warhead at the 2-position.

This application note details a robust protocol for using FPSF to covalently label and map reactive nucleophiles—specifically Tyrosine (Tyr), Lysine (Lys), and catalytic Serine (Ser)—within complex proteomes. This workflow is essential for Activity-Based Protein Profiling (ABPP), ligandability screening, and mapping cryptic pockets in drug discovery.

Key Advantages of FPSF:

  • Enhanced Reactivity: The pyridine ring lowers the pKa of the leaving group (fluoride) relative to phenyl analogs, enabling rapid labeling at physiological pH.

  • Tunable Selectivity: Targets context-dependent nucleophiles (e.g., catalytic dyads) rather than surface-exposed residues.

  • Stability: Retains stability in aqueous buffer until nucleophilic attack, minimizing background hydrolysis.

Mechanism of Action

The labeling mechanism relies on SuFEx chemistry , a "click" reaction where a protein nucleophile (Nu) attacks the sulfur center of the sulfonyl fluoride, displacing the fluoride ion.

Reaction Scheme:



  • Primary Targets: Tyrosine (phenol), Lysine (epsilon-amine), Histidine (imidazole), Serine (hydroxyl).

  • Activation: The reaction is often assisted by the local protein environment (e.g., a neighboring basic residue that deprotonates the nucleophile), making this probe "activity-based."

Figure 1: Mechanistic Pathway of FPSF Labeling

FPSF_Mechanism Probe FPSF Probe (Electrophilic Sulfur) Transition Pentacoordinate Transition State Probe->Transition Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Protein->Transition Nucleophilic Attack Product Sulfonyl-Protein Conjugate Transition->Product SuFEx Ligation Leaving Fluoride Ion (F-) Released Transition->Leaving

Caption: Nucleophilic attack by protein residue on the FPSF sulfur center results in stable covalent modification and fluoride release.

Materials & Reagents

ReagentSpecificationStorage
4-Fluoropyridine-2-sulfonyl fluoride >95% Purity (CAS: 2193067-76-2)-20°C (Desiccated)
DMSO Anhydrous, LC-MS GradeRT (Dark)
Lysis Buffer PBS (pH 7.4) or HEPES (50 mM, pH 7.5)4°C
Protease Inhibitors Cocktail (EDTA-free)-20°C
Quenching Buffer 50 mM Tris-HCl (pH 8.0) or 5% Formic AcidRT
Trypsin Sequencing Grade, Modified-20°C
Urea 8 M in 50 mM HEPESRT (Fresh)

Safety Note: FPSF releases fluoride upon reaction. Handle in a fume hood. Wear nitrile gloves and eye protection.

Experimental Protocol

Phase 1: Stock Preparation
  • Weigh 1-5 mg of FPSF powder.

  • Dissolve in anhydrous DMSO to create a 50 mM stock solution .

  • Vortex for 30 seconds to ensure complete dissolution.

  • Critical: Use immediately or store in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles as moisture hydrolyzes the sulfonyl fluoride.

Phase 2: Proteome Preparation
  • Cell Lysis: Harvest cells (

    
    ) and wash with cold PBS.
    
  • Resuspend in 500 µL Lysis Buffer (PBS or HEPES) containing protease inhibitors.

    • Note: Avoid Tris or primary amine buffers during lysis, as they may compete with the probe at high concentrations, although sulfonyl fluorides are generally selective for protein nucleophiles over free amines in buffer.

  • Sonication: Sonicate on ice (3 x 10s pulses, 40% amplitude).

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Adjust protein concentration to 1–2 mg/mL using a BCA assay.

Phase 3: Labeling Reaction
  • Reaction Setup:

    • Experimental: 100 µL Lysate (100-200 µg protein) + 2 µL FPSF Stock (Final conc: 1 mM ).

    • Control: 100 µL Lysate + 2 µL DMSO (Vehicle).

    • Optimization: For specific active-site mapping, titrate probe from 10 µM to 500 µM.

  • Incubation: Incubate samples at 37°C for 1–2 hours with gentle agitation.

  • Quenching:

    • Option A (Gel Analysis): Add 4x SDS Loading Buffer (containing

      
      -mercaptoethanol) and boil for 5 min.
      
    • Option B (MS Analysis): Add cold Acetone (4 volumes) to precipitate protein and remove excess unreacted probe. Incubate at -20°C for 1 hour, then centrifuge (15,000 x g, 10 min).

Phase 4: Sample Processing for LC-MS/MS
  • Resuspension: Redissolve protein pellet in 50 µL 8 M Urea (in 50 mM HEPES, pH 8.0).

  • Reduction/Alkylation:

    • Add DTT (5 mM final), incubate 30 min at 55°C.

    • Add Iodoacetamide (15 mM final), incubate 20 min at RT in dark.

  • Digestion: Dilute Urea to <2 M using 50 mM HEPES. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Acidify with Formic Acid (to 1%) and desalt using C18 StageTips or SPE columns.

Data Analysis & Visualization

Mass Spectrometry Settings
  • Search Engine: MaxQuant, Proteome Discoverer, or FragPipe.

  • Variable Modification:

    • Name: FPSF_Label

    • Composition: C5 H3 F N O2 S (Note: The probe loses F, but the 4-F remains. The added group is 4-fluoropyridine-2-sulfonyl).[1][2]

    • Mass Shift: +160.147 Da (Monoisotopic).

    • Calculation: Probe (

      
      ) - Leaving Group (
      
      
      
      ) = Added Mass (
      
      
      ).
  • Target Residues: Tyr (Y), Lys (K), Ser (S), His (H).[3][4]

Workflow Diagram

ABPP_Workflow Lysate Cell Lysate (1-2 mg/mL) Incubation Incubate with FPSF (1 mM, 2h, 37°C) Lysate->Incubation Precipitation Acetone Precipitation (Remove Free Probe) Incubation->Precipitation Digest Tryptic Digestion (Urea -> Trypsin) Precipitation->Digest LCMS LC-MS/MS Analysis (Identify +160.147 Da Shift) Digest->LCMS

Caption: Step-by-step workflow for proteomic profiling using FPSF.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Labeling Efficiency pH too lowEnsure buffer pH is 7.5–8.0. SuFEx is pH-sensitive.
High Background Non-specific labelingTitrate probe concentration down (e.g., 100 µM).
Probe Precipitation Low solubility in aqueous bufferEnsure DMSO stock is anhydrous; do not exceed 2% DMSO final conc.
No Mass Shift Found Incorrect mass definitionVerify the modification mass (+160.147 Da). Ensure "Variable Mod" is selected for Y, K, S, H.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Shannon, D. A., & Weerapana, E. (2015). Flooding the proteome: proteomic profiling with sulfonyl fluoride probes.[5][6][7] Current Opinion in Chemical Biology, 24, 18-26. Link

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology, 16, 150–159. Link

Sources

Application

Application Notes &amp; Protocols: Activity-Based Protein Profiling with 4-Fluoropyridine-2-sulfonyl Fluoride

Introduction: The Power of Activity-Based Protein Profiling (ABPP) Activity-Based Protein Profiling (ABPP) has emerged as a cornerstone of chemical proteomics, offering a powerful method to directly assess the functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) has emerged as a cornerstone of chemical proteomics, offering a powerful method to directly assess the functional state of enzymes within complex biological systems, including cell lysates, living cells, and even whole organisms.[1][2][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes specialized chemical probes to covalently label the active sites of enzymes.[2][3] This provides a direct readout of enzymatic activity, capturing functional changes that arise from post-translational modifications or interactions with small molecules, which are often invisible to genomics or transcriptomics.[4]

An activity-based probe (ABP) is meticulously designed with three key components: a reactive group or "warhead" that covalently binds to a nucleophilic residue in the enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[2][3] The power of ABPP lies in its ability to profile entire enzyme families, facilitate the discovery of novel drug targets, and characterize the selectivity and off-targets of inhibitors in a native biological context.[1][5]

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

While many early ABPP probes targeted the highly nucleophilic cysteine residue, the field has expanded to include warheads with broader reactivity.[6] The sulfonyl fluoride (SF) moiety has become a privileged electrophile in this regard.[7][8] SF probes possess an ideal balance of aqueous stability and reactivity, allowing them to function effectively in complex biological milieu.[7]

A key advantage of the sulfonyl fluoride warhead is its ability to react with a wide range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine.[6][7][9] This versatility significantly expands the scope of the proteome that can be interrogated, enabling the study of diverse enzyme classes beyond traditional hydrolases.[10]

Focus on 4-Fluoropyridine-2-sulfonyl Fluoride

The 4-Fluoropyridine-2-sulfonyl fluoride probe combines this versatile SF warhead with a pyridine scaffold. Pyridine is a common structural motif in many small-molecule inhibitors, particularly for protein kinases. This suggests that the probe's scaffold may provide an element of selectivity, directing the reactive SF group toward the active sites of pyridine-binding proteins. The sulfonyl fluoride then acts as the covalent trap, irreversibly modifying a nearby nucleophilic residue, such as a conserved lysine in the ATP-binding pocket of many kinases.[1][7][11]

Mechanism of Action

The covalent modification occurs via a nucleophilic attack from an activated amino acid residue in the protein's active site on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme bond and the displacement of the fluoride ion.

P Protein-Nu: Complex [Transition State] P->Complex Nucleophilic Attack Probe 4-Fluoropyridine-SO2F Probe->Complex Product Protein-Nu-SO2-Pyridine Complex->Product Covalent Bond Formation F_ion F- Complex->F_ion Fluoride Displacement cluster_0 General ABPP Workflow Proteome 1. Prepare Proteome (Lysate or Live Cells) Labeling 2. Label with Alkyne-Probe Proteome->Labeling Click 3. 'Click' Chemistry (Attach Reporter Tag) Labeling->Click Gel Gel-Based Analysis (Fluorescent Tag) Click->Gel MS MS-Based Analysis (Biotin Tag) Click->MS Enrich 4a. Enrich Biotin-Proteins MS->Enrich Digest 4b. On-Bead Digestion Enrich->Digest LCMS 4c. LC-MS/MS Analysis Digest->LCMS

Caption: Overview of two-step ABPP workflows for gel-based and MS-based analysis.

Protocol 1: Gel-Based ABPP for Target Visualization

This protocol is ideal for rapidly assessing probe labeling in a proteome and for competitive profiling to determine inhibitor potency against a specific labeled target.

Materials:

  • Proteome Lysate (e.g., cell or tissue homogenate)

  • Alkyne-tagged 4-Fluoropyridine-2-sulfonyl fluoride probe (stock in DMSO)

  • Fluorescent azide reporter tag (e.g., Rhodamine-Azide or FAM-Azide)

  • Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel imager

Procedure:

  • Proteome Preparation:

    • Prepare proteome lysates from cells or tissues in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4) at a concentration of 1-2 mg/mL.

    • Rationale: Maintaining a consistent protein concentration is critical for comparing labeling intensity between samples.

    • Determine protein concentration using a standard method like the Bradford or BCA assay.

  • Probe Labeling:

    • In a microcentrifuge tube, add 50 µL of the proteome lysate (50-100 µg total protein).

    • Add the alkyne-probe to a final concentration of 5-20 µM. [4]For the control, add an equivalent volume of DMSO.

    • Rationale: The optimal probe concentration should be determined empirically to maximize target labeling while minimizing background.

    • Incubate for 60 minutes at room temperature or 37°C. [4]

  • Click Chemistry Reaction:

    • Prepare a "click mix" by sequentially adding the following reagents to the labeled proteome (final concentrations shown):

      • Fluorescent Azide: 100 µM

      • TCEP: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Vortex briefly after each addition.

    • Rationale: TCEP reduces Cu(II) to the catalytic Cu(I) species, and TBTA is a ligand that stabilizes Cu(I) and improves reaction efficiency. [4] * Incubate for 60 minutes at room temperature, protected from light.

  • SDS-PAGE and Visualization:

    • Quench the reaction by adding 4x SDS-PAGE loading buffer.

    • Heat samples at 95°C for 5 minutes.

    • Separate proteins on an SDS-PAGE gel.

    • Visualize the labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for your chosen fluorophore. [12][13]

      Reagent/Parameter Recommended Starting Concentration/Value
      Proteome Concentration 1-2 mg/mL
      Alkyne-Probe Concentration 5-20 µM
      Labeling Incubation 60 min at Room Temperature
      Fluorescent Azide 100 µM
      TCEP 1 mM
      TBTA 100 µM
      CuSO₄ 1 mM

      | Click Reaction Incubation | 60 min at Room Temperature |

Table 1: Recommended starting conditions for Gel-Based ABPP.

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol enables the proteome-wide identification of probe targets. It utilizes a biotin-azide tag for enrichment of labeled proteins prior to mass spectrometry.

Materials:

  • Same as Protocol 1, but replace Fluorescent Azide with Biotin-Azide (e.g., PEG4-Biotin-Azide).

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1-0.5% SDS, PBS)

  • Urea (8M in 100 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

Procedure:

  • Proteome Labeling and Click Chemistry:

    • Follow steps 1-3 from Protocol 1, using a larger volume of lysate (e.g., 1 mL at 1 mg/mL) and substituting Biotin-Azide for the fluorescent azide. [4]

  • Enrichment of Labeled Proteins:

    • After the click reaction, add pre-washed streptavidin-agarose beads to the sample.

    • Incubate for 1-2 hours at 4°C with rotation to allow for biotin-streptavidin binding.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:

      • PBS + 0.5% SDS

      • PBS

      • Water

    • Rationale: Stringent washing is crucial for reducing background and ensuring high confidence in identified targets.

  • On-Bead Tryptic Digestion:

    • Resuspend the washed beads in 8M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea to <2M with 100 mM Tris-HCl (pH 8.0).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Rationale: On-bead digestion releases only the peptides from the captured proteins, leaving the beads and biotin tag behind, resulting in a clean sample for MS analysis.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides (e.g., with formic acid) and desalt using a C18 StageTip.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify probe-labeled proteins by searching the resulting data against a protein database. Target proteins will be significantly enriched in the probe-treated sample compared to the DMSO control.

Competitive ABPP for Inhibitor Profiling

Competitive ABPP is a powerful application for validating target engagement and assessing the selectivity of a small-molecule inhibitor across the proteome. [1][5]The principle is to pre-incubate the proteome with an inhibitor, which will block the active sites of its targets. Subsequent addition of the broad-spectrum ABP will result in reduced labeling of these targets.

Proteome Proteome Inhibited_Target Target (Blocked) Proteome->Inhibited_Target Inhibitor Inhibitor Inhibitor->Inhibited_Target Pre-incubation Probe ABP Probe Signal Reduced Signal Probe->Signal Labeling Inhibited_Target->Signal Labeled_Target Target (Labeled)

Caption: Workflow for competitive ABPP to assess inhibitor target engagement.

Protocol Addendum for Competitive Profiling:

  • Before the "Probe Labeling" step (Step 2 in Protocols 1 & 2), add the inhibitor of interest (or DMSO for control) to the proteome lysate.

  • Incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Proceed with the addition of the 4-Fluoropyridine-2-sulfonyl fluoride probe and the rest of the protocol as described.

  • A reduction in labeling intensity for a specific protein in the inhibitor-treated sample compared to the DMSO control indicates that the inhibitor engages that target. This can be quantified by densitometry (gel-based) or spectral counting/peptide intensity (MS-based).

Conclusion

The 4-Fluoropyridine-2-sulfonyl fluoride probe is a versatile tool for activity-based protein profiling. Its privileged sulfonyl fluoride warhead enables the covalent modification of a broad range of nucleophilic residues, expanding the accessible proteome for functional analysis. The protocols outlined here provide a robust framework for utilizing this probe in both gel-based and mass spectrometry-based workflows to visualize enzyme activity, identify novel protein targets, and profile inhibitor selectivity in complex biological systems.

References

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). MDPI.
  • Activity-based protein profiling: A graphical review. (n.d.). PMC.
  • Activity-based protein profiling in drug-discovery. (2025). Scholarly Publications Leiden University.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (n.d.). PMC.
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022). PubMed.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). PMC.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal.
  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology.
  • Sulfonyl Fluorides. (2025). Enamine.
  • Detection of ABP binding sites and competitive ABPP. (A) Structure of a... (n.d.). ResearchGate.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC - NIH.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed.
  • ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. (2022). MDPI.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Senshu University.
  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. (n.d.). Benchchem.
  • Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. (2024). ACS Publications.
  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. (2026). ResearchGate.
  • In-gel fluorescence optimization for GFP-labeled protein purification using Sapphire Biomolecular Imager. (n.d.). Azure Biosystems.
  • Task Solution Fluorescence Gel Imaging: Take a Walk on the Bright Side Application Note. (n.d.). Analytik Jena.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.

Sources

Method

Application Note: Accelerating Covalent Drug Discovery with 4-Fluoropyridine-2-sulfonyl Fluoride for Fragment-Based Ligand Discovery

Abstract Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy for identifying novel starting points for drug development. The integration of covalent chemistry into FBLD provides a robust method for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy for identifying novel starting points for drug development. The integration of covalent chemistry into FBLD provides a robust method for capturing and characterizing low-affinity fragment interactions, often leading to inhibitors with high potency and prolonged duration of action. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Fluoropyridine-2-sulfonyl Fluoride (4-FPySF) as a reactive fragment for covalent ligand discovery. We will delve into the underlying principles, experimental workflows, and data analysis, positioning 4-FPySF as a key tool for targeting nucleophilic amino acid residues beyond cysteine.

Introduction: The Rise of Covalent Fragments in Drug Discovery

Fragment-based approaches have revolutionized hit identification by screening low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target.[1][2] These initial hits can then be elaborated into more potent, drug-like molecules. However, the detection of these weak interactions often requires highly sensitive biophysical techniques.[1][3]

Covalent fragment screening addresses this challenge by incorporating a mildly reactive electrophile, or "warhead," into the fragment scaffold.[4][5] This warhead forms a stable covalent bond with a nucleophilic amino acid residue on the target protein, effectively trapping the fragment at its binding site. This allows for more straightforward detection of binding events, even for fragments with low intrinsic affinity.[6][7]

While traditional covalent drug discovery has heavily focused on targeting cysteine residues, there is a growing interest in "beyond-cysteine" covalent modification to expand the druggable proteome.[8][9][10] Sulfur(VI) fluorides (SFs) have proven to be exceptionally valuable in this regard due to their ability to react with a broader range of nucleophilic residues, including tyrosine, lysine, histidine, and serine.[11][12][13][14] This versatility makes SF-containing fragments powerful tools for discovering novel covalent ligands for a wide array of protein targets.[9][15][16]

The Chemistry of 4-Fluoropyridine-2-sulfonyl Fluoride (4-FPySF): A Privileged Covalent Warhead

4-FPySF belongs to the class of sulfonyl fluorides, which are key players in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[8][17][18] The sulfonyl fluoride moiety is characterized by a unique balance of stability and reactivity. It is generally stable in aqueous media but can be activated within the microenvironment of a protein's binding pocket to react with proximal nucleophilic amino acids.[14][19]

The reactivity of sulfonyl fluorides is influenced by the electronic properties of the aromatic ring to which they are attached. The pyridine ring in 4-FPySF, particularly with the electron-withdrawing fluorine atom at the 4-position, modulates the electrophilicity of the sulfur center, contributing to its favorable reactivity profile for covalent fragment screening.

Key Properties of 4-FPySF:

PropertyDescriptionReference
Reactivity Reacts with multiple nucleophilic amino acid residues, including tyrosine, lysine, histidine, and serine.[12][13][14]
Stability Exhibits good thermodynamic stability and resistance to reduction, allowing for controlled reactivity.[13][18]
Versatility The pyridine scaffold provides a vector for synthetic elaboration and optimization of initial fragment hits.
"Beyond-Cysteine" Targeting Enables the discovery of covalent inhibitors for proteins lacking a suitably positioned cysteine residue.[9][11]

The reaction between 4-FPySF and a nucleophilic amino acid residue (e.g., tyrosine) proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide bond.

cluster_reactants Reactants cluster_product Product 4-FPySF 4-Fluoropyridine-2-sulfonyl Fluoride Covalent_Adduct Covalent Protein-Fragment Adduct 4-FPySF->Covalent_Adduct Nucleophilic Attack Nucleophile Protein Nucleophile (e.g., Tyr-OH) Nucleophile->Covalent_Adduct cluster_workflow Fragment Screening Workflow A 1. Library Preparation & QC B 2. Primary Screen (e.g., Intact Protein MS) A->B C 3. Hit Confirmation & Validation B->C D 4. Orthogonal Assays C->D E 5. Structural Characterization (X-ray/Cryo-EM) C->E F 6. Hit-to-Lead Optimization E->F

Caption: A typical workflow for covalent fragment screening.

Library Preparation and Quality Control

The success of a fragment screening campaign begins with a high-quality library. A library of fragments based on the 4-FPySF scaffold can be synthesized or acquired.

Protocol 1: Library Preparation and QC

  • Fragment Sourcing: Obtain a diverse set of fragments containing the 4-FPySF core. Diversity can be achieved by varying substituents on the pyridine ring or by linking the 4-FPySF moiety to other small molecular scaffolds.

  • Solubilization: Prepare high-concentration stock solutions of each fragment in an appropriate solvent, typically DMSO.

  • Quality Control:

    • Purity Analysis: Assess the purity of each fragment using LC-MS and/or NMR.

    • Solubility Assessment: Determine the aqueous solubility of each fragment to avoid artifacts during screening.

    • Stability Assessment: Evaluate the hydrolytic stability of the fragments in the screening buffer over the time course of the experiment. [20]

Primary Screening: Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a powerful and widely used technique for primary screening of covalent fragments. [4][6]It allows for the direct detection of the covalent modification of the target protein by a fragment, evidenced by an increase in the protein's mass corresponding to the molecular weight of the fragment.

Protocol 2: Intact Protein MS Screening

  • Protein Preparation: Prepare the target protein in a buffer compatible with MS analysis (e.g., ammonium acetate or ammonium bicarbonate). Ensure high purity and homogeneity of the protein sample.

  • Incubation:

    • In a 96- or 384-well plate, incubate the target protein (typically at a concentration of 1-10 µM) with each fragment from the 4-FPySF library (at a concentration of 50-200 µM).

    • Include a DMSO-only control (negative control).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).

  • Sample Preparation for MS:

    • Quench the reaction if necessary.

    • Desalt the protein-fragment samples using a suitable method (e.g., zip-tipping or size-exclusion chromatography) to remove non-volatile salts.

  • MS Analysis:

    • Acquire mass spectra for each sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the raw spectra to determine the molecular weight of the protein in each sample.

  • Data Analysis:

    • Compare the mass of the protein incubated with each fragment to the mass of the protein in the DMSO control.

    • A mass shift equal to the molecular weight of the fragment indicates a covalent binding event.

    • Calculate the percentage of protein modification for each fragment. Hits are typically defined as fragments that result in a significant percentage of modification.

Hit Confirmation and Validation

Hits from the primary screen must be rigorously validated to eliminate false positives and to confirm their covalent binding.

Reactivity Assays: A crucial step in validating covalent hits is to assess their intrinsic reactivity. [21]This is often done by measuring the rate of reaction with a model nucleophile like glutathione (GSH). [22]This helps to distinguish fragments that bind specifically to the target from those that are simply hyper-reactive.

Protocol 3: Glutathione (GSH) Reactivity Assay

  • Incubation: Incubate each hit fragment with a solution of GSH (e.g., 1 mM) in a suitable buffer.

  • Time-Course Analysis: Monitor the depletion of the fragment and/or the formation of the fragment-GSH adduct over time using LC-MS.

  • Data Analysis: Calculate the rate of reaction for each fragment with GSH. Fragments with very high reactivity towards GSH may be deprioritized as they are more likely to exhibit off-target effects.

Confirmation with Mutant Proteins: If the identity of the modified amino acid is hypothesized, a mutant protein where the target residue is replaced with a non-nucleophilic residue (e.g., tyrosine to phenylalanine) can be used. A true hit should not modify the mutant protein. [21]

Orthogonal Assays

To further build confidence in the validated hits, orthogonal biophysical or biochemical assays can be employed. These methods provide independent evidence of fragment binding and can offer additional information about the interaction. [23][24]

Assay Technique Principle Information Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of the protein or fragment upon binding. Confirms binding, provides structural information about the binding site.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the fragment to the immobilized protein. Confirms binding, provides kinetic data (kon, koff).
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in the melting temperature of the protein upon fragment binding. Confirms binding and stabilization of the protein by the fragment.

| Biochemical/Enzymatic Assays | Measures the effect of the fragment on the protein's biological activity (if applicable). | Confirms functional consequence of covalent modification. |

Structural Characterization

Determining the three-dimensional structure of the protein-fragment complex is crucial for understanding the binding mode and for guiding the subsequent hit-to-lead optimization process. [1] X-ray Crystallography: This is the gold standard for obtaining high-resolution structural information. [1][2]A co-crystal structure of the target protein with the covalently bound fragment provides precise details of the binding site, the modified residue, and the interactions between the fragment and the protein. [15][16] Cryo-Electron Microscopy (Cryo-EM): For large proteins or protein complexes that are difficult to crystallize, Cryo-EM can be a powerful alternative for structural determination.

Peptide Mapping Mass Spectrometry: In the absence of a high-resolution structure, peptide mapping can be used to identify the specific amino acid residue modified by the fragment. [6][21]This involves digesting the modified protein with a protease (e.g., trypsin) and then identifying the modified peptide using tandem mass spectrometry (MS/MS).

Hit-to-Lead Optimization

Once a set of validated and structurally characterized fragment hits is obtained, the process of hit-to-lead optimization begins. This involves medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the initial fragments. The 4-FPySF scaffold provides a versatile starting point for these efforts, allowing for synthetic modifications to explore the structure-activity relationship (SAR) and enhance binding affinity to the target protein.

Conclusion

The use of 4-Fluoropyridine-2-sulfonyl fluoride as a covalent warhead in fragment-based ligand discovery offers a powerful and efficient approach for identifying novel covalent inhibitors. By targeting a broad range of nucleophilic amino acids, 4-FPySF-based fragments expand the possibilities for drug discovery beyond traditional cysteine-focused strategies. The systematic workflow outlined in this application note, combining robust primary screening with rigorous hit validation and structural characterization, provides a clear roadmap for researchers to successfully leverage this technology in their drug discovery programs.

References

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.
  • Fragment Screening. Drug Discovery.
  • Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity.
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE.
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.
  • Biophysical Fragment Screening Services. Evotec.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [No Source Found].
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • SuFEx handle fragment library. Otava Chemicals.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry.
  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec.
  • Fragment-based covalent ligand discovery. RSC Chemical Biology.
  • Identification of novel hit chemotypes by Covalent Fragment Screening and Binding Site Identification using proteolytic digestio. Domainex.
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC.
  • Covalent Tethering of Fragments For Covalent Probe Discovery. PMC.
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ChemRxiv.
  • Sulfonyl Fluorides. Enamine.
  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. [No Source Found].

Sources

Application

synthesis of 4-Fluoropyridine-2-sulfonyl fluoride derivatives for specific applications

Application Note: Modular Synthesis and SuFEx Utility of 4-Fluoropyridine-2-Sulfonyl Fluoride Derivatives Executive Summary This guide details the synthesis and application of 4-fluoropyridine-2-sulfonyl fluoride , a bif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis and SuFEx Utility of 4-Fluoropyridine-2-Sulfonyl Fluoride Derivatives

Executive Summary

This guide details the synthesis and application of 4-fluoropyridine-2-sulfonyl fluoride , a bifunctional scaffold critical for Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. Unlike traditional sulfonyl chlorides, which are notoriously unstable on electron-deficient pyridine rings, the sulfonyl fluoride variant offers exceptional stability and orthogonal reactivity.

This protocol utilizes a Palladium-catalyzed insertion of sulfur dioxide (using DABSO) followed by electrophilic fluorination (NFSI).[1][2][3] This route avoids the unstable sulfonyl chloride intermediate entirely. Furthermore, we explore the unique "dual-warhead" nature of this molecule: the C2-sulfonyl fluoride serves as a latent electrophile for SuFEx, while the C4-fluorine atom provides a handle for SNAr diversification.

Critical Chemical Context

The Stability Paradox

Researchers often attempt to synthesize pyridine sulfonyl derivatives via oxidative chlorination of thiols. Do not attempt this for pyridine-2-sulfonyl derivatives.

  • Instability: Pyridine-2-sulfonyl chlorides are kinetically unstable. The lone pair on the pyridine nitrogen facilitates the extrusion of SO₂, decomposing the molecule into 2-chloropyridine.

  • Solution: The sulfonyl fluoride bond is significantly stronger (bond energy ~130 kcal/mol) and resistant to this decomposition. The synthetic route below (DABSO method) is designed specifically to bypass the chloride intermediate.

Chemoselectivity Profile

The 4-fluoropyridine-2-sulfonyl fluoride scaffold presents two distinct electrophilic sites:

  • C2-SO₂F (SuFEx Hub): Reacts with silyl ethers (activated by fluoride) or amines (Lewis base catalysis). It is stable to hydrolysis at neutral pH.

  • C4-F (SNAr Handle): The electron-withdrawing nature of the sulfonyl group at C2 activates the C4-fluorine toward Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage library diversification.

Synthetic Protocol: Pd-Catalyzed Sulfonylation

This protocol is adapted from the Willis and Ball methodologies, optimized for electron-deficient heteroaryl bromides.

Reaction Scheme: 2-Bromo-4-fluoropyridine + DABSO + Pd(Cat) → [Sulfinate Intermediate] + NFSI → Product

Materials & Reagents
ReagentEquiv.RoleNotes
2-Bromo-4-fluoropyridine 1.0SubstrateCommercial starting material.
DABSO 0.6SO₂ SourceDABCO-bis(sulfur dioxide) adduct. Solid SO₂ surrogate.
Pd(OAc)₂ 0.05CatalystPre-catalyst.
CataCXium A 0.075LigandBulky phosphine ligand crucial for heteroaryl coupling.
Triethylamine (Et₃N) 3.0BaseScavenges protons.
NFSI 1.5Fluorine SourceN-Fluorobenzenesulfonimide. Added in Step 2.
Isopropanol (iPrOH) [0.2 M]SolventPromotes sulfinate formation.[1]
Step-by-Step Procedure

Step 1: Sulfinate Formation (Inert Atmosphere Required)

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool to room temperature under Argon flow.

  • Charging: Add Pd(OAc)₂ (5 mol%) and CataCXium A (7.5 mol%). Cap and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous iPrOH (degassed). Stir for 10 minutes to pre-complex the catalyst.

  • Reagents: Remove the cap under positive Argon pressure and add DABSO (0.6 equiv) and 2-Bromo-4-fluoropyridine (1.0 equiv). Immediately add Et₃N (3.0 equiv).

  • Reaction: Seal the vessel. Heat to 75°C for 16–20 hours.

    • QC Check: Aliquot 10 µL for LCMS. Look for the mass of the sulfinate intermediate (M+H = [Mass of Pyridine] + 65 Da).

Step 2: Electrophilic Fluorination (One-Pot)

  • Cooling: Cool the reaction mixture to Room Temperature (RT). Do not work up.

  • Fluorination: Add NFSI (1.5 equiv) directly to the reaction mixture in one portion.

  • Reaction: Stir vigorously at RT for 3–4 hours.

    • Monitoring: Monitor by 19F NMR. The product signal typically appears around +65 ppm (relative to CFCl₃).

Step 3: Workup & Purification

  • Dilution: Dilute the mixture with EtOAc (30 mL) and quench with water (30 mL).

  • Extraction: Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

    • Note: The product is stable on silica. Elute with a gradient (0% → 30% EtOAc).

Workflow Visualization

The following diagram illustrates the synthetic logic and the divergent applications of the product.

G Start 2-Bromo-4- Fluoropyridine Step1 Pd-Catalyzed Sulfination (DABSO, 75°C) Start->Step1 Inter Sulfinate Intermediate Step1->Inter Step2 Electrophilic Fluorination (NFSI, RT) Inter->Step2 Product 4-Fluoropyridine- 2-Sulfonyl Fluoride Step2->Product PathA Path A: SuFEx (Tyr/Lys Targeting) Product->PathA  Nucleophile: Protein/Amine  (Attacks Sulfur) PathB Path B: SnAr (Library Diversification) Product->PathB  Nucleophile: Amine/Thiol  (Attacks C4-Carbon)

Caption: Modular synthesis workflow (Left to Right) followed by divergent application pathways (Dashed lines).

Applications & Protocols

Application A: SuFEx Bioconjugation (Protein Labeling)

The 2-sulfonyl fluoride group reacts specifically with Tyrosine (via phenol exchange) or Lysine residues under specific pH conditions.

  • Protocol:

    • Incubate Protein (10 µM) in PBS (pH 7.4).

    • Add Probe (100 µM, from DMSO stock).

    • Trigger: For Tyrosine targeting, no catalyst is often needed if the pocket is active. For general conjugation, add DBU (1 equiv) or use pH 8.0 buffer.

    • Incubate 1h at 37°C. Analyze by Intact Mass Spectrometry.

Application B: SNAr Library Generation

The 4-fluoro position allows you to attach the sulfonyl fluoride "warhead" to various targeting ligands after the warhead is synthesized.

  • Protocol:

    • Dissolve 4-fluoropyridine-2-sulfonyl fluoride (1 equiv) in DMF.

    • Add Primary Amine (R-NH₂, 1.1 equiv) and DIPEA (2.0 equiv).

    • Stir at RT for 2–6 hours.

    • Result: The amine displaces the 4-Fluorine, retaining the 2-Sulfonyl Fluoride intact.

    • Why this works: The sulfonyl fluoride is hard (SuFEx) and requires activation; the C4-F is soft (SNAr) and activated by the ring electronics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst poisoning or O₂ leak.Ensure rigorous degassing of iPrOH. Use fresh DABSO.
Hydrolysis (Product) Basic workup too harsh.Avoid NaOH/KOH washes. Use neutral water/brine only.
Regioselectivity (App B) Attack at Sulfur instead of C4.Lower the temperature to 0°C. Ensure amine is not a silyl amine (which triggers SuFEx).
No Reaction (Step 2) Sulfinate didn't form.Check LCMS after Step 1. If sulfinate is absent, increase temp to 90°C or switch ligand to Xantphos.

References

  • Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science.

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Ball, N. D., et al. (2017).[4][5] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. Journal of Organic Chemistry.

  • Doyle, A. G., et al. (2016). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][6] Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Fluoropyridine-2-sulfonyl Fluoride (4-FPSF) Probes

Status: Operational Module: Cell Permeability & Probe Design Ticket ID: T-FPSF-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are likely experiencing low intracellu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Module: Cell Permeability & Probe Design Ticket ID: T-FPSF-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely experiencing low intracellular target engagement with your 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) based probes. While the sulfonyl fluoride (SF) warhead is generally privileged for cell permeability due to its stability and neutrality compared to sulfonyl chlorides, the pyridine core introduces specific polarity and reactivity challenges.

This guide addresses the two distinct use cases for 4-FPSF:

  • As a Fragment: Using the small molecule itself for fragment-based screening.

  • As a Scaffold: Using the 4-fluoro position to attach a ligand (targeting moiety).

Part 1: Diagnostic Triage (Start Here)

Before modifying your chemistry, you must diagnose why you see no signal. "Low permeability" is often confused with "high instability" or "albumin sequestration."

Troubleshooting Workflow

Troubleshooting_Workflow Start Issue: Low Intracellular Labeling Step1 1. Perform Lysate Labeling Control Start->Step1 Decision1 Signal in Lysate? Step1->Decision1 Step2_No Issue is Reactivity/Target Abundance (Not Permeability) Decision1->Step2_No No Step2_Yes 2. Check Media Stability (LC-MS) Decision1->Step2_Yes Yes Decision2 Intact in Media > 1hr? Step2_Yes->Decision2 Step3_No Issue is Stability/Hydrolysis (Pyridine-2-sulfonyl is labile) Decision2->Step3_No No Step3_Yes 3. Check Serum Effect Decision2->Step3_Yes Yes Decision3 Signal improves in Serum-Free Media? Step3_Yes->Decision3 Result_Serum Issue: Albumin Sequestration (Action: Pulse-Chase Protocol) Decision3->Result_Serum Yes Result_Perm Issue: True Permeability (Action: Chemical Modification) Decision3->Result_Perm No

Figure 1: Diagnostic logic to distinguish permeability issues from stability or sequestration artifacts.

Part 2: Chemical Optimization Strategies

If you have confirmed a True Permeability issue (Result_Perm above), the polarity of the pyridine ring and the sulfonyl fluoride group is likely preventing membrane crossing.

The Chemistry: 4-FPSF as a Scaffold

4-FPSF is unique because the 4-fluoro position is highly activated for SNAr (Nucleophilic Aromatic Substitution), while the 2-sulfonyl fluoride is the SuFEx warhead. You must modify the 4-position to balance the LogP (lipophilicity).

Strategy A: Lipophilicity Tuning via SNAr

The pyridine nitrogen makes the ring electron-deficient. Leaving the 4-F unreacted results in a small, polar fragment. Replacing it with a lipophilic amine increases cell entry.

Protocol:

  • React 4-FPSF with a secondary amine (containing your ligand or a lipophilic tail) in mild base (DIPEA/THF).

  • Target cLogP: Aim for a calculated LogP (cLogP) between 2.5 and 4.0 .

  • Avoid: Primary amines at the 4-position can sometimes lead to intramolecular cyclization or instability if the tail is flexible.

Strategy B: The "Click" Switch

If your ligand is hydrophilic, the added polarity of the pyridine-sulfonyl fluoride will make the total molecule impermeable.

  • Fix: Use a linker at the 4-position that masks polarity, such as a piperazine or a rigid spirocycle, rather than a flexible PEG chain (which often reduces permeability in covalent probes).

Chemical Design Logic

Chemical_Optimization Scaffold 4-FPSF Scaffold (Polar, Reactive) Reaction S_NAr Reaction (R2-NH + Base) Scaffold->Reaction Outcome1 Product A: Hydrophilic Amine (e.g., Glycine linker) cLogP < 1.0 Result: Impermeable Reaction->Outcome1 Polar R-group Outcome2 Product B: Lipophilic Amine (e.g., Benzyl/Piperidine) cLogP 2.5 - 3.5 Result: Permeable Reaction->Outcome2 Lipophilic R-group

Figure 2: Structure-Activity Relationship (SAR) for optimizing 4-FPSF probe permeability.

Part 3: Assay Optimization (The "Workarounds")

Even a perfectly designed probe can fail if the assay conditions fight against it.

The Serum Effect (Critical)

Sulfonyl fluorides are covalent electrophiles. While they are more stable than sulfonyl chlorides, they will react with nucleophilic residues (Lys/Tyr) on serum proteins (Albumin/BSA) in FBS-supplemented media.

  • Symptom: The probe is sequestered outside the cell before it can enter.

  • Solution: Use the Pulse-Chase method.

Protocol: Serum-Free Pulse

  • Wash: Wash cells 2x with warm PBS.

  • Pulse: Incubate cells with the probe in Opti-MEM or Serum-Free DMEM for 1–2 hours.

    • Note: Most cells tolerate serum starvation for this duration without signaling artifacts.

  • Chase (Optional): If you need to observe downstream effects, wash the probe out and replace with full media (containing FBS).

Concentration & DMSO Tolerance
  • DMSO: Ensure your final DMSO concentration is 0.5% – 1.0%. Below 0.1% may cause precipitation of hydrophobic probes; above 1.0% causes cytotoxicity.

  • Pluronic F-127: If your calculated LogP is >4.5 (very hydrophobic), the probe may aggregate. Add 0.02% Pluronic F-127 to the media to aid dispersion.

Part 4: Frequently Asked Questions (FAQs)

Q1: My 4-FPSF probe hydrolyzes rapidly in buffer. Is this normal? A: Yes, partially. The sulfonyl fluoride at the 2-position of pyridine is significantly less stable than at the 3- or 4-position, or on a phenyl ring. The nitrogen atom at the ortho position withdraws electrons, making the sulfur highly electrophilic and prone to hydrolysis.

  • Fix: Prepare stocks in anhydrous DMSO. Do not dilute into aqueous media until immediately before addition to cells.

Q2: Can I use 4-FPSF to target Cysteines? A: Generally, no. Sulfonyl fluorides are "hard" electrophiles that prefer "hard" nucleophiles like Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) (SuFEx chemistry). They rarely label Cysteine in a cellular context unless the local environment is highly specific. If you need to target Cysteine, use an acrylamide or chloroacetamide warhead.

Q3: How do I know if the 4-F atom is reacting instead of the SO2F? A: This is a common risk. The 4-F is a good leaving group. If you incubate 4-FPSF with cells, glutathione (GSH) may displace the 4-F.

  • Verification: Perform an LC-MS stability assay with 5mM GSH. If you see a mass shift corresponding to –F +SG, your probe is being detoxified by the cell before it hits the target. You must substitute the 4-F position with a stable amine ligand during synthesis to prevent this.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry.[1]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Stabilizers of Large Protein–Protein Interactions." Journal of the American Chemical Society.[2][3]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 4-Fluoropyridine-2-sulfonyl Fluoride Adducts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) adducts. This guide is designed to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) adducts. This guide is designed to provide in-depth, field-proven insights into the nuances of purifying these valuable compounds. As a covalent probe, 4-FPSF allows for the targeted modification of biomolecules and synthetic intermediates, but the success of these experiments hinges on the ability to isolate the resulting adducts in high purity. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the nature and handling of 4-FPSF adducts.

Q1: What exactly is a 4-FPSF adduct?

A 4-FPSF adduct is the molecule formed when 4-Fluoropyridine-2-sulfonyl fluoride covalently reacts with a nucleophile. In chemical biology and drug discovery, this nucleophile is often an amino acid residue on a protein (such as lysine, serine, tyrosine, or histidine)[1][2][3][4]. The sulfonyl fluoride (-SO₂F) group is an electrophilic "warhead" that reacts with the nucleophilic side chain, displacing the fluoride ion and forming a stable sulfonamide, sulfonate ester, or related linkage. The result is a new, larger molecule—the adduct—where the 4-fluoropyridylsulfonyl group is appended to the target.

Q2: How stable are 4-FPSF adducts during workup and purification?

The stability of a 4-FPSF adduct is governed by two key structural features: the newly formed covalent bond (e.g., sulfonamide) and the 4-fluoropyridine ring itself.

  • The Covalent Linkage: The bond formed from the reaction of the sulfonyl fluoride is generally very robust and stable to a wide range of chromatographic conditions. Sulfonyl fluorides are prized for their stability compared to more reactive sulfonyl chlorides.[5]

  • The 4-Fluoropyridine Ring: This is the more sensitive part of the adduct. 4-Fluoropyridine is known to be unstable under aqueous and particularly acidic conditions. It can undergo hydrolysis or polymerization, leading to the formation of brown, often gummy, byproducts.[6] Therefore, prolonged exposure to acidic aqueous solutions during workup should be meticulously avoided. A rapid, neutral, or slightly basic aqueous wash is strongly recommended.

Q3: What are the best general practices for storing purified 4-FPSF adducts?

Given the potential for hydrolysis, long-term storage should be under anhydrous conditions. Store the purified, solvent-free adduct as a solid or oil in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. To prevent moisture ingress, always allow the container to warm to room temperature before opening.

Q4: Which analytical techniques are most suitable for assessing the purity of my final adduct?

A combination of methods is ideal for unambiguous purity assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It provides information on both purity (from the LC trace) and identity (from the mass-to-charge ratio of the parent ion). It is highly sensitive and can detect trace impurities.[7][8]

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR provides detailed structural information. The presence of sharp, well-defined peaks corresponding to both the pyridine and the partner molecule confirms the adduct's structure. ¹⁹F NMR is particularly useful for confirming the absence of unreacted 4-FPSF.

  • TLC (Thin-Layer Chromatography): A quick and effective method for monitoring reaction progress and assessing the purity of column fractions. The presence of a single spot (visualized under UV light) is a good preliminary indicator of purity.

Purification Workflow & Troubleshooting Guide

Navigating the purification of 4-FPSF adducts often involves challenges ranging from low recovery to persistent impurities. This section is structured to help you diagnose and solve these specific issues.

General Experimental Workflow

The overall process from a completed reaction to a pure adduct follows a logical sequence. Understanding this flow is the first step in effective troubleshooting.

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification & Analysis Reaction 4-FPSF + Nucleophile (e.g., Protein, Small Molecule) Quench Quench Reaction (e.g., add buffer, dilute) Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction (e.g., EtOAc & Neutral Brine) Quench->Extraction Isolate Organics Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Method (Chromatography or Recrystallization) Concentration->Purification Crude Product Analysis Purity & Identity Check (LC-MS, NMR) Purification->Analysis Pure_Product Pure Adduct Analysis->Pure_Product Purity >95%

Caption: General workflow for synthesis and purification of 4-FPSF adducts.
Troubleshooting Common Purification Issues

Problem: I have very low (or zero) recovery of my adduct after flash column chromatography.

  • Possible Cause 1: Adduct decomposition on silica gel.

    • Why it happens: While the sulfonyl fluoride linkage is robust, the combination of the slightly acidic nature of standard silica gel and the sensitivity of the 4-fluoropyridine ring can lead to degradation, especially for highly polar adducts that have long residence times on the column.[6]

    • Solution Strategy:

      • Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography).

      • Run the Column Quickly: Use a slightly more polar solvent system than you think you need to ensure the adduct elutes quickly, minimizing contact time with the silica.

  • Possible Cause 2: The adduct is too polar and has irreversibly adsorbed to the column.

    • Why it happens: Adducts with multiple polar functional groups (e.g., from peptides or highly functionalized small molecules) can bind very strongly to silica gel.

    • Solution Strategy:

      • Modify the Mobile Phase: For normal-phase chromatography, add a polar modifier like methanol (1-10%) to your dichloromethane or ethyl acetate eluent to help displace the compound.

      • Switch to Reverse-Phase: If the adduct is water-soluble, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is often the most effective solution.

Problem: My purified product is contaminated with unreacted starting nucleophile.

  • Possible Cause: Co-elution during chromatography.

    • Why it happens: If the starting nucleophile has a similar polarity (and thus a similar Rf value on TLC) to the 4-FPSF adduct, they will be very difficult to separate using standard chromatography.

    • Solution Strategy:

      • Optimize TLC Separation: Before running a column, screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) to find one that provides the best possible separation between the adduct and the starting material spot.

      • Use an Acid/Base Wash: If your adduct is stable to a brief, mild acid wash and the contaminating nucleophile is basic (e.g., an amine), you can perform a liquid-liquid extraction with dilute aqueous HCl (e.g., 1M) to protonate and remove the amine into the aqueous layer.[9] Crucially , immediately wash the organic layer with saturated sodium bicarbonate and brine thereafter to neutralize any residual acid and protect the 4-fluoropyridine ring.

      • Consider a Scavenger Resin: For amine-based nucleophiles, after the reaction is complete, add a scavenger resin (e.g., an isocyanate or aldehyde resin) that reacts specifically with the excess amine. The resin can then be filtered off before proceeding to chromatography.

Problem: After my aqueous workup, my organic layer has a yellow/brown tint and TLC shows multiple new spots.

  • Possible Cause: Decomposition of the 4-fluoropyridine ring.

    • Why it happens: This is a classic sign of hydrolysis or polymerization of the 4-fluoropyridine moiety, likely caused by exposure to acidic conditions or prolonged contact with water.[6]

    • Solution Strategy:

      • Avoid Acidic Quenches: Never quench the reaction with an acidic solution. Use a neutral or slightly basic quench, such as saturated aqueous ammonium chloride (mildly acidic, use with caution) or, preferably, saturated sodium bicarbonate.

      • Minimize Contact Time: Perform the aqueous extraction as rapidly as possible. Do not let the biphasic mixture stir for extended periods. Separate the layers promptly.[10]

      • Use Brine Washes: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove bulk water and "drives" dissolved water out of the organic phase, a process known as "salting out".

      • Ensure Thorough Drying: Use a generous amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and ensure the organic layer is completely clear before filtering and concentrating.[11] Residual water can cause decomposition upon concentration.

Troubleshooting Decision Tree: Impure Product Post-Chromatography

G start Impure Adduct after Initial Chromatography q1 What is the main impurity? (Analyze by LC-MS / NMR) start->q1 sm Starting Nucleophile q1->sm Unreacted Starting Material fpsf Unreacted 4-FPSF q1->fpsf Unreacted 4-FPSF decomp Multiple unknown spots (lower Rf / more polar) q1->decomp Decomposition Products sm_sol1 Re-purify with optimized solvent system (TLC screen) sm->sm_sol1 sm_sol2 Perform acid/base wash (if applicable and adduct is stable) sm->sm_sol2 sm_sol3 Use scavenger resin for starting material sm->sm_sol3 fpsf_sol1 4-FPSF is often less polar. Re-run column with a shallower gradient. fpsf->fpsf_sol1 fpsf_sol2 Consider a basic wash (e.g., NaHCO₃) to hydrolyze and remove residual 4-FPSF. fpsf->fpsf_sol2 decomp_sol1 Hypothesis: Decomposition on silica. Re-purify using deactivated silica (add 0.5% Et₃N to eluent). decomp->decomp_sol1 decomp_sol2 Consider reverse-phase (C18) chromatography to avoid silica. decomp->decomp_sol2 decomp_sol3 Re-synthesize with stricter anhydrous and neutral workup conditions. decomp->decomp_sol3

Caption: Decision tree for troubleshooting an impure 4-FPSF adduct sample.
Detailed Purification Protocols

Protocol 1: Standard Aqueous Workup Procedure

This protocol is designed to minimize contact with water and prevent the decomposition of the 4-fluoropyridine ring.

  • Quench the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 5-10 volumes).

  • First Wash (Neutral/Basic): Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel 5-10 times (venting frequently to release any evolved gas) and promptly separate the layers.

  • Second Wash (Brine): Wash the isolated organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step removes the majority of the remaining water. Separate the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

  • Filtration and Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude adduct.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica weight to crude product weight). Pack the column using the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) as a slurry.

  • Load the Sample: Dissolve the crude adduct in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity (e.g., from 10% EtOAc in hexanes to 50% EtOAc in hexanes).

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 4-FPSF adduct.

Data Summary
Adduct Polarity (based on nucleophile)Stationary PhaseRecommended Mobile Phase SystemKey Considerations
Low Polarity (e.g., adducts of simple hydrocarbons, protected amines)Silica GelHexanes / Ethyl Acetate (Gradient)Standard procedure is usually effective.
Medium Polarity (e.g., adducts of amides, esters, complex heterocycles)Silica GelDichloromethane / Methanol (Gradient) or Hexanes / AcetoneMay require addition of 0.5% triethylamine to the eluent to prevent streaking.
High Polarity / Ionic (e.g., adducts of free amino acids, peptides, sugars)Reverse-Phase C18 SilicaWater / Acetonitrile (Gradient) with 0.1% Formic Acid or NH₄OH modifierAvoid acidic modifiers if possible due to 4-fluoropyridine instability. A neutral or basic system is preferred.
References
  • Zhang, Q., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. Available at: [Link]

  • Tummatorn, J., et al. (2022). Supporting Information: Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, F., et al. (2022). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. Available at: [Link]

  • Li, Z., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Roy, A. K., et al. (1991). Structural characterization of the major adducts formed by reaction of 4,5-epoxy-4,5-dihydro-1-nitropyrene with DNA. Carcinogenesis. Available at: [Link]

  • Barata-Vallejo, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]

  • Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. ACS Central Science. Available at: [Link]

  • Zhao, S., et al. (2004). Characterization and quantitative analysis of DNA adducts formed from lower chlorinated PCB-derived quinones. Chemical Research in Toxicology. Available at: [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Cole, A. J., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available at: [Link]

  • Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Chen, H., et al. (2018). Formalin-Fixed Paraffin-Embedded Tissues—An Untapped Biospecimen for Biomonitoring DNA Adducts by Mass Spectrometry. Toxins. Available at: [Link]

  • Beland, F. A., et al. (1999). Synthesis, characterization, and quantitation of a 4-aminobiphenyl-DNA adduct standard. Chemical Research in Toxicology. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2013). Covalent Tethering of Fragments For Covalent Probe Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Chen, H., et al. (2017). Multi-Class Carcinogenic DNA Adduct Quantification in Formalin-Fixed Paraffin-Embedded Tissues by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • Ward, R. A., et al. (2019). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Gutierrez-Bonet, A. (2020). Synthesis of Sulfonyl Fluorides and the Total Synthesis of the Rhodocorane Natural Products. University of Wisconsin-Madison Libraries. Available at: [Link]

  • Silverman, A. P., & Kool, E. T. (2013). Selective nucleic acid capture with shielded covalent probes. Nucleic Acids Research. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. Available at: [Link]

  • Sun, X., et al. (2022). Foam stability of temperature-resistant hydrophobic silica particles in porous media. Frontiers in Chemistry. Available at: [Link]

  • Zhang, T., et al. (2021). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. Cell Chemical Biology. Available at: [Link]

  • Milán-Lain, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Offer, J., et al. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology. Available at: [Link]

  • StabilityHub. (2023). Desiccant Impact on Stability. Available at: [Link]

  • Ruff, J. D., et al. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems. Available at: [Link]

  • Li, J. J. (2020). Reaction Workup. Handbook for Chemical Process Research and Development. Available at: [Link]

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Available at: [Link]

  • Wilding, K. M., et al. (2019). Key reaction components affect the kinetics and performance robustness of cell-free protein synthesis reactions. Biotechnology and Bioengineering. Available at: [Link]

  • Celik, Y., et al. (2010). Microfluidic experiments reveal that antifreeze proteins bound to ice crystals suffice to prevent their growth. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Carpenter, J. F., & Crowe, J. H. (1988). Interaction of stabilizing additives with proteins during freeze-thawing and freeze-drying. Cryobiology. Available at: [Link]

  • Ruan, H., et al. (2022). Thermal Stability of Gel Foams Stabilized by Xanthan Gum, Silica Nanoparticles and Surfactants. Gels. Available at: [Link]

  • Vibzz Lab. (2020, July 30). Precipitation Reactions of Proteins : Biochemistry [Video]. YouTube. Available at: [Link]

  • Streampeak Group. (2023, March 6). Everything You Need To Know About Silica Gel. Available at: [Link]

  • Hassan, M. M., et al. (2026). Renaming the 'OS-D/CSP' Family (Part 1): '4-Cysteine Soluble Proteins' (4CSPs)—Molecular Nomenclature, Structure, Expression, Evolution, Tissue-Distribution, and Pleiotropy. International Journal of Molecular Sciences. Available at: [Link]

Sources

Optimization

Technical Support Guide: Optimizing 4-Fluoropyridine-2-sulfonyl Fluoride Reactivity

Executive Summary: The Bifunctional Scaffold 4-Fluoropyridine-2-sulfonyl fluoride is not merely a reagent; it is a bifunctional SuFEx hub . Its utility relies on the differential reactivity between two electrophilic site...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

4-Fluoropyridine-2-sulfonyl fluoride is not merely a reagent; it is a bifunctional SuFEx hub . Its utility relies on the differential reactivity between two electrophilic sites:

  • C4-Fluoro Position: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), primarily used for ligand attachment.
    
  • C2-Sulfonyl Fluoride (

    
    ):  A "sleeping beauty" warhead for Sulfur-Fluoride Exchange (SuFEx), used for covalent bioconjugation or clicking.
    

The Core Challenge: Users often struggle with orthogonality —activating one site without degrading the other. This guide provides strategies to enhance and control reactivity at both centers independently.

Troubleshooting & Reactivity Enhancement (Q&A)

Module A: Enhancing the SuFEx Warhead ( )

Q1: My sulfonyl fluoride is inert towards phenol/amine nucleophiles in standard solvents. How do I "wake it up"? Diagnosis: Sulfonyl fluorides are kinetically stable due to the high energy barrier of the S-F bond cleavage. They require specific catalysis to enter the transition state. Strategic Solution: Implement the "Calcium-DABCO Unified Strategy."

  • Mechanism: Calcium ions (

    
    ) act as a Lewis acid to activate the sulfonyl fluoride, while DABCO acts as a nucleophilic catalyst, forming a reactive sulfonylammonium intermediate.
    
  • Protocol Adjustment: Add 5-10 mol%

    
     and DABCO. This combination has been shown to accelerate sluggish SuFEx reactions by orders of magnitude compared to base alone [1].
    

Q2: I am trying to label a protein, but the reaction yield is low. Should I increase temperature? Diagnosis: Increasing temperature promotes hydrolysis of the


 warhead over specific labeling.
Strategic Solution: Proximity-Driven Reactivity & pH Tuning. 
  • Do not heat. Instead, adjust the buffer pH to slightly basic (pH 7.5–8.0). This deprotonates surface Lysine (

    
    ) or Tyrosine (
    
    
    
    ) residues, making them better nucleophiles.
  • Environment Effect: The 2-pyridyl nitrogen can act as an internal base or H-bond acceptor, assisting in local activation. Ensure your ligand directs the warhead near a nucleophile (Lys, Tyr, His, Ser) [2].

Q3: Can I use silyl ethers instead of free alcohols to enhance rate? Diagnosis: Yes, this is the classic "Si-SuFEx" approach. Strategic Solution: Switch to Tert-butyldimethylsilyl (TBS) ethers .

  • Why: The formation of the strong Si-F bond (approx. 140 kcal/mol) drives the reaction thermodynamically.

  • Catalyst: Use "BTM" (Benzotetramisole) or DBU (1-5 mol%). This prevents the formation of water/protons that could lead to side reactions [3].

Module B: Enhancing at the C4-Fluoro Handle

Q4: I want to attach a ligand at C4, but the reaction is slow or yields are messy. Diagnosis: While the C4-F is activated by the electron-withdrawing sulfonyl group, the pyridine nitrogen might be protonated if the amine salt is used, deactivating the ring. Strategic Solution: Solvent Polarity & Base Selection.

  • Solvent: Switch to DMSO or DMF . These polar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly lowering the activation energy for

    
     [4].
    
  • Base: Use DIPEA (Diisopropylethylamine) (2-3 equiv). It acts as a proton scavenger without being nucleophilic enough to attack the

    
     group.
    

Q5: Will the


 group survive the 

reaction conditions?
Diagnosis: Yes, if water is excluded. The

bond is remarkably stable to the conditions required for

(mild heat, amine nucleophiles) provided no SuFEx catalyst (like

or DBU) is present. Strategic Solution: Perform the

reaction first .
  • Workflow: React 4-Fluoropyridine-2-sulfonyl fluoride with your amine ligand in anhydrous DMSO/DIPEA at RT to 50°C. Isolate the product. Then use the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     for the click reaction.
    

Comparative Data: Catalyst Efficiency

The following table summarizes activation strategies for the sulfonyl fluoride moiety.

StrategyCatalyst SystemTarget NucleophileReaction SpeedBiocompatibility
Standard None (Thermal)

Amines
SlowHigh
Lewis Acid

/ DABCO
Amines, AnilinesVery Fast Low (Solvent restricted)
Si-SuFEx DBU or BTMSilyl Ethers (O-Si)FastLow (Anhydrous req.)
Proximity Protein MicroenvironmentTyr/Lys/His side chainsVariable (Context dependent)Excellent

Visualizing the Reactivity Landscape

The following diagram maps the orthogonal reactivity pathways, helping you decide the order of operations.

ReactivityMap Start 4-Fluoropyridine- 2-sulfonyl fluoride C4_Path Pathway A: C4-Substitution (Ligand Attachment) Start->C4_Path Nucleophile: Amine Cond: DMSO, DIPEA, 50°C SuFEx_Path Pathway B: SuFEx Activation (Covalent Tagging) Start->SuFEx_Path Nucleophile: Phenol/Protein Cond: Ca(NTf2)2 or pH > 7.5 Product_Ligand Ligand-Scaffold Conjugate (-SO2F Intact) C4_Path->Product_Ligand SNAr Mechanism Product_Tag Covalent Protein Adduct (or Click Product) SuFEx_Path->Product_Tag S-F Exchange Product_Ligand->SuFEx_Path Step 2: Click Reaction

Caption: Orthogonal reaction pathways. The recommended workflow is Pathway A (Ligand Attachment) followed by Pathway B (SuFEx activation).

Detailed Experimental Protocols

Protocol A: Ligand Attachment via (Preserving )

Objective: To attach a primary or secondary amine ligand to the C4 position.

  • Preparation: Dissolve 4-Fluoropyridine-2-sulfonyl fluoride (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add DIPEA (2.0 equiv) followed by the Amine Ligand (1.05 equiv).

  • Reaction: Stir at Room Temperature for 2 hours.

    • Note: If conversion is <50% by LCMS, heat to 45°C. Do not exceed 60°C to avoid sulfonyl fluoride hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMSO. Dry organic layer over 
    
    
    
    .[1]
  • Validation: Check

    
     NMR. You should see the disappearance of the C4-F signal (approx -90 to -100 ppm) but the retention of the 
    
    
    
    signal
    (typically +60 to +70 ppm).
Protocol B: SuFEx Activation (Chemical Synthesis)

Objective: To react the sulfonyl fluoride with a phenol or amine.[2][3]

  • Preparation: Dissolve the Sulfonyl Fluoride scaffold (1.0 equiv) and Nucleophile (1.1 equiv) in Acetonitrile or DCM .

  • Catalyst Prep: Prepare a premix of

    
      (10 mol%) and DABCO  (10 mol%).
    
  • Initiation: Add catalyst mix to the reaction.

  • Monitoring: Stir at RT. Reaction is typically complete in <1 hour.

  • Purification: Flash chromatography (Silica gel is compatible).

References

  • Mahajan, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters.

  • Jones, L. H. (2023). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Dong, J., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Loudon, G. M. Nucleophilic Aromatic Substitution on Pyridines. In: Organic Chemistry. (General Principle Citation).

Sources

Troubleshooting

overcoming poor solubility of 4-Fluoropyridine-2-sulfonyl fluoride derivatives

This is Dr. Aris Thorne , Senior Application Scientist at the Covalent Discovery Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Covalent Discovery Support Center.

Below is the technical guide regarding the solubility and stability optimization of 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) derivatives. These reagents are potent electrophiles for Sulfur-Fluoride Exchange (SuFEx) chemistry, but their fluorinated heteroaromatic core creates a distinct "lipophilicity trap"—they are often too hydrophobic for direct aqueous buffers yet prone to hydrolysis if mishandled in organic stocks.[1][2]

Topic: Overcoming Solubility & Stability Challenges in Biological Assays Ticket ID: SUFEX-OPT-4F Status: Resolved[1][2]

Introduction: The Solubility-Reactivity Paradox

4-Fluoropyridine-2-sulfonyl fluoride derivatives present a dual challenge. The 4-fluoro substitution significantly increases lipophilicity compared to the parent pyridine, while the 2-sulfonyl fluoride moiety serves as a "sleeping beauty" warhead—stable until activated by a specific protein microenvironment (e.g., Tyrosine/Lysine residues).[1][2]

The Problem: When you dilute a DMSO stock of 4-FPSF directly into an aqueous buffer, the rapid change in solvent polarity often forces the hydrophobic molecules to aggregate into "colloidal shoals" before they can bind their target.[1] These aggregates cause:

  • False Negatives: The free monomer concentration is far below the

    
    .[1][2]
    
  • False Positives: Colloidal aggregates non-specifically sequester enzymes (pan-assay interference).[1][2]

  • Hydrolytic Deactivation: Aggregates can trap water, accelerating local hydrolysis of the sulfonyl fluoride.[1][2]

Module 1: Stock Solution Architecture

Objective: Create a stable, high-concentration precursor that resists degradation.

Protocol 1.1: Anhydrous Stock Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2]

    • Why: Sulfonyl fluorides are resistant to hydrolysis compared to chlorides, but the electron-deficient pyridine ring makes the sulfur center more electrophilic.[1] Trace water in "wet" DMSO will degrade the reagent over weeks.[1]

  • Concentration: Prepare at 50 mM – 100 mM .

    • Why: Higher concentrations minimize the volume of DMSO added to your assay, keeping the final organic solvent percentage low (<1%).

  • Storage: Aliquot into single-use amber vials under Argon/Nitrogen. Store at -20°C or -80°C.

    • Warning: Do not use polystyrene containers for long-term storage; fluorinated aromatics can leach plasticizers.[1][2] Use glass or polypropylene.[1][2]

Module 2: The "Intermediate Dilution" Method

Objective: Prevent "crashing out" during the transition from 100% DMSO to 100% Aqueous Buffer.

Directly pipetting 1 µL of stock into 999 µL of buffer creates a transient region of high supersaturation, triggering immediate nucleation. Instead, use a Step-Down Protocol .

Protocol 2.1: Step-Down Dilution Workflow
  • Prepare 10x Intermediate: Dilute your 50 mM stock into a 50% DMSO / 50% Buffer mixture first.

    • Result: 5 mM compound in 50% DMSO.[1][2]

    • Physics: This lowers the interfacial tension gradually.[1][2]

  • Secondary Dilution: Dilute the 10x Intermediate 1:10 into the final assay buffer.

    • Result: 500 µM compound in 5% DMSO.[1][2]

  • Equilibration: Allow to stand for 5 minutes at room temperature. Check for turbidity (Tyndall effect).[1][2]

Visual Workflow: Preventing Precipitation

SolubilityWorkflow Stock 100mM Stock (100% DMSO) Direct Direct Dilution (1:1000) Stock->Direct Rapid Polarity Shift Inter Intermediate Step (50% DMSO / 50% Buffer) Stock->Inter Gradual Shift Precip PRECIPITATION (Colloidal Aggregates) Direct->Precip Nucleation Final Final Assay Mix (<1% DMSO, Soluble) Inter->Final Dilute 1:10

Figure 1: Comparison of Direct Dilution (leading to precipitation) vs. Intermediate Dilution (maintaining solubility).

Module 3: Buffer Formulation & Additives

Objective: Stabilize the hydrophobic 4-FPSF monomer in the aqueous phase.

If the Step-Down method is insufficient, you must modify the aqueous environment.[1]

Table 1: Solubilizing Additives for SuFEx Reagents
Additive ClassSpecific ReagentConcentrationMechanism of ActionRecommendation
Non-ionic Detergent Pluronic F-127 0.01% – 0.1%Forms non-denaturing micelles that sequester hydrophobic molecules, preventing aggregation.[1][2]Highly Recommended. Standard for HTS.[1][2]
Non-ionic Detergent Triton X-1000.01%Breaks up aggregates.[1][2]Use with caution; can affect membrane proteins.[1][2]
Carrier Protein BSA (Bovine Serum Albumin)0.1%Binds lipophilic small molecules (albumin effect).[1][2]Avoid if BSA has nucleophilic residues that react with SuFEx probes.[1][2]
Cyclodextrins HP-β-CD (Hydroxypropyl-beta-cyclodextrin)0.5% – 2%Encapsulates the hydrophobic pyridine ring in a hydrophilic shell.[1][2]Gold Standard for animal formulation or difficult assays.[1][2]
Critical Note on Buffer pH

Sulfonyl fluorides are activated by base.[1][2]

  • pH > 8.0: Risk of background hydrolysis increases significantly for electron-deficient pyridines.[1][2]

  • pH < 6.0: Solubility often decreases for basic pyridines (though 4-F reduces basicity).[1][2]

  • Optimal Window: pH 7.2 – 7.5 (HEPES or PBS).[1][2] Avoid Tris if your probe reacts with primary amines (though SuFEx is usually specific to Tyr/Lys, high concentrations of Tris can interfere).

Module 4: Troubleshooting FAQ

Q1: I see a fine white precipitate immediately upon adding the compound to the cell media. What went wrong? A: You likely exceeded the solubility limit (S_w) .

  • Diagnosis: Spin the sample at 10,000 x g. If the pellet is visible, it precipitated.

  • Fix: Use the Intermediate Dilution method (Module 2). If that fails, add 0.05% Pluronic F-127 to your media before adding the compound.[1][2]

Q2: My compound is soluble, but I see no activity against the target. Is it hydrolysis? A: Possibly. 4-Fluoropyridine-2-sulfonyl fluorides are more reactive than benzene derivatives.[1][2]

  • Test: Incubate the compound in buffer (without protein) for 1, 4, and 24 hours. Analyze by LC-MS. Look for the mass shift corresponding to the sulfonic acid (Hydrolysis product: -F +OH ≈ -2 Da mass change, but huge polarity shift on LC).[1][2]

  • Fix: If hydrolysis > 20% in 4 hours, lower the pH to 7.0 or switch to a less activated derivative (e.g., remove the 4-Fluoro group if structure-activity relationships allow).

Q3: Can I use this for animal studies? It won't dissolve in saline. A: Never inject a suspension of sulfonyl fluorides; it will cause embolisms or local necrosis.[1][2]

  • Formulation: Use 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.

  • Protocol: Dissolve the compound in a small volume of PEG400 (e.g., 5% of final volume), then slowly add the 10% Cyclodextrin solution with vortexing. Sonicate if necessary.[1][2][3]

Module 5: Diagnostic Decision Tree

Use this logic flow to determine the root cause of assay failure.

Troubleshooting Start Assay Failure: No Inhibition/Labeling VisualCheck Visual Check: Turbidity/Precipitate? Start->VisualCheck YesPrecip Issue: Solubility VisualCheck->YesPrecip Yes NoPrecip Issue: Stability or Potency VisualCheck->NoPrecip No Action1 Add 0.05% Pluronic F-127 or Reduce Conc. YesPrecip->Action1 LCMS Run LC-MS Stability Test (4h in Buffer) NoPrecip->LCMS Intact Compound Intact LCMS->Intact Hydrolyzed Compound Hydrolyzed (Sulfonic Acid) LCMS->Hydrolyzed Conclusion1 Issue: Low Affinity or Wrong Activation Cond. Intact->Conclusion1 Conclusion2 Issue: Chemical Instability Lower pH or Store Dry Hydrolyzed->Conclusion2

Figure 2: Diagnostic logic for distinguishing solubility issues from chemical instability.

References

  • SuFEx Chemistry Fundamentals: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2][4][5] Angewandte Chemie International Edition, 2014.[1][2] [2]

  • Solubility & Aggregation in Assays: Shoichet, B. K.[1][2] "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today, 2006.[1][2] (Seminal work on colloidal aggregation).

  • Pyridine Sulfonyl Fluoride Reagents (PyFluor): Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6] Journal of the American Chemical Society, 2015.[1] [2]

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.[1]

Sources

Reference Data & Comparative Studies

Validation

comparing 4-Fluoropyridine-2-sulfonyl fluoride to other sulfonyl fluorides

The following guide provides an in-depth technical comparison of 4-Fluoropyridine-2-sulfonyl fluoride against standard sulfonyl fluoride reagents. It synthesizes principles of physical organic chemistry with practical Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Fluoropyridine-2-sulfonyl fluoride against standard sulfonyl fluoride reagents. It synthesizes principles of physical organic chemistry with practical SuFEx (Sulfur-Fluoride Exchange) applications.

Optimizing Electrophilicity and Stability in SuFEx Chemistry

Executive Summary

4-Fluoropyridine-2-sulfonyl fluoride (4-F-PySO2F) represents a "tuned" second-generation SuFEx reagent. While standard benzenesulfonyl fluorides are kinetically stable and often require activation, and aliphatic sulfonyl fluorides (like PMSF) are highly reactive but hydrolytically unstable, 4-F-PySO2F occupies a unique high-reactivity niche.

The incorporation of the pyridine nitrogen (at the 2-position) and a fluorine substituent (at the 4-position) creates a synergistic electron-withdrawing effect. This renders the sulfur(VI) center significantly more electrophilic than its unsubstituted counterpart ("PyFluor"), making it ideal for difficult couplings or rapid protein labeling where shorter reaction times are critical.

Chemical Architecture & Mechanistic Insight

To understand the performance of 4-F-PySO2F, we must analyze its electronic structure relative to common alternatives.

The "Pyridine Effect" vs. The "4-Fluoro Boost"
  • Pyridine Core (The Base Effect): The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect,

    
    ), which pulls electron density away from the sulfonyl group, increasing the electrophilicity of the sulfur center compared to a phenyl ring.
    
  • 4-Fluoro Substituent (The Tuner): Fluorine is highly electronegative. Placing it at the 4-position (para to the nitrogen) exerts a strong inductive pull without the resonance donation often seen with other heteroatoms.

  • Result: The

    
     center in 4-F-PySO2F is "super-activated" compared to standard PyFluor.
    
Reactivity Landscape Visualization

The following diagram illustrates the trade-off between hydrolytic stability and reactivity toward nucleophiles (e.g., Lysine-


-NH2 or Tyrosine-OH).

ReactivityLandscape PMSF PMSF (Aliphatic) High Reactivity / Low Stability PhSO2F PhSO2F (Benzenesulfonyl Fluoride) Low Reactivity / High Stability PyFluor PyFluor (Pyridine-2-SO2F) Balanced Profile PhSO2F->PyFluor N-activation F_PyFluor 4-F-PySO2F (4-Fluoro-Pyridine-2-SO2F) Enhanced Electrophilicity PyFluor->F_PyFluor + 4-Fluoro EWG F_PyFluor->PMSF Approaching Limit Stability Hydrolytic Stability (pH 7.4) Reactivity Reactivity (k_inact)

Figure 1: Comparative Reactivity Landscape. 4-F-PySO2F bridges the gap between stable aryl sulfonyl fluorides and highly reactive aliphatic inhibitors.

Performance Comparison Matrix

The table below contrasts 4-F-PySO2F with the three most common sulfonyl fluoride classes used in drug discovery and proteomics.

Feature4-F-PySO2F (Target)PyFluor (Pyridine-2-SO2F)PhSO2F (Phenyl-SO2F)PMSF (Benzyl-SO2F)
Core Structure Heteroaryl (Activated)HeteroarylAryl (Neutral)Aliphatic/Benzylic
Electrophilicity Very High HighModerateExtreme
Hydrolytic Stability Moderate (

hours at pH 7.4)
GoodExcellent (

days)
Poor (

min)
Primary Targets Tyr (rapid), Lys , His Tyr, LysTyr (requires activation)Ser (Active Site)
SuFEx Utility Rapid coupling of sterically hindered amines/phenols.Standard coupling reagent.Requires activation (e.g., DBU/Si).N/A (Protease Inhibitor)
Selectivity Risk Moderate: High reactivity may lead to off-target labeling if not titrated.Low: Generally selective for privileged pockets.Very Low: Highly selective.Low: Promiscuous Ser targeting.[1]
Key Experimental Insights
  • Reaction Kinetics: In comparative kinetic studies with model nucleophiles (e.g., benzylamine), 4-F-PySO2F typically exhibits reaction rates 2–5x faster than unsubstituted PyFluor due to the additional inductive withdrawal of the fluorine atom [1].

  • 19F NMR Utility: Unlike PhSO2F, the 4-F-PySO2F probe contains a distinct fluorine signal on the pyridine ring (in addition to the -SO2F signal). Upon SuFEx reaction (loss of -SO2F), the remaining 4-F signal acts as a stable NMR reporter for the ligated state, enabling "reaction tracking" without radioactive tags.

Experimental Protocols

Protocol A: Rapid SuFEx Bioconjugation (Protein Labeling)

Use Case: Labeling a low-nucleophilicity Tyrosine residue in a binding pocket.

Reagents:

  • Target Protein (

    
     in PBS, pH 7.4)
    
  • 4-F-PySO2F Probe (

    
     stock in DMSO)
    
  • LC-MS grade Formic Acid

Workflow:

  • Preparation: Dilute the protein to

    
     in PBS. Note: Avoid Tris or primary amine buffers if targeting Lysine, though SFs are generally Tyr-selective in neutral pH.
    
  • Initiation: Add 4-F-PySO2F to a final concentration of

    
     (10 equiv).
    
    • Comparison Note: For PhSO2F, you would typically need 50–100 equiv and 12+ hours. For 4-F-PySO2F, start with 10 equiv .

  • Incubation: Incubate at 37°C for 30–60 minutes .

    • Critical Checkpoint: Due to higher reactivity, do not exceed 2 hours initially to prevent non-specific surface labeling.

  • Quenching: Quench with 1% Formic Acid or rapid gel filtration (Zeba spin columns).

  • Analysis: Digest with Trypsin and analyze via LC-MS/MS. Look for the mass shift of +159.01 Da (Adduct:

    
    ) on Tyrosine or Lysine.
    
Protocol B: Synthesis of Sulfonamides (Chemical Probe Synthesis)

Use Case: Installing the 4-F-PySO2 moiety onto a drug scaffold.

SynthesisWorkflow Start Start: Secondary Amine Scaffold (Drug Intermediate) Step1 Add 4-F-PySO2F (1.2 equiv) Solvent: DCM or MeCN Start->Step1 Step2 Add Base: DIPEA (2.0 equiv) *No DBU needed due to high reactivity* Step1->Step2 Step3 Reaction: RT, 1-4 Hours Monitor by TLC/LCMS Step2->Step3 Finish Isolate: Sulfonamide Probe (Stable 4-F-Pyridine Tag) Step3->Finish

Figure 2: Accelerated SuFEx coupling workflow using 4-F-PySO2F.

Method:

  • Dissolve amine scaffold (1.0 equiv) in DCM.

  • Add 4-F-PySO2F (1.2 equiv).

  • Add DIPEA (2.0 equiv). Note: Unlike PhSO2F, which often requires DBU or catalytic fluoride (Si-F exchange), 4-F-PySO2F is reactive enough to couple with mild bases.

  • Stir at Room Temperature. Conversion is usually complete within 1–4 hours .

Scientific Rationale & Troubleshooting (E-E-A-T)

Why choose 4-F-PySO2F over standard PyFluor?

  • Causality: If your standard PyFluor probe shows

    
     occupancy on the target protein after 24 hours, the electrophilicity is insufficient to overcome the activation energy barrier of the specific nucleophile (often a phenol). The 4-F variant lowers this LUMO energy, increasing reaction probability.
    

Self-Validating the Protocol:

  • Stability Control: Always run a "buffer-only" control with the probe. Measure the degradation of the parent peak via LC-MS over 4 hours. If

    
     hydrolyzes in 1 hour, the pH is likely too high or the specific batch is compromised.
    
  • Selectivity Control: Pre-incubate with a known reversible inhibitor. If the 4-F-PySO2F signal is not blocked, the labeling is likely non-specific (surface lysines) rather than active-site directed.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. (Review of reactivity trends). Link

  • Grimster, N. P., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2019). "Sulfonyl Fluorides: A Stable and Tunable Warhead for Drug Discovery." European Journal of Organic Chemistry.[2] (Discussion of pyridine vs benzene cores). Link

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 4-Fluoropyridine-2-sulfonyl Fluoride (4-FPSF) for Targeted Covalent Probe Development

This guide provides a comprehensive analysis of 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) as a reactive warhead for covalent probe and drug discovery. We will objectively compare its performance and reactivity profil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) as a reactive warhead for covalent probe and drug discovery. We will objectively compare its performance and reactivity profile against other common electrophilic warheads, supported by established experimental methodologies for assessing selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent technologies by expanding beyond traditional cysteine-targeting strategies.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The landscape of drug discovery has seen a resurgence of interest in covalent inhibitors due to their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1] Historically, this field has been dominated by electrophiles targeting cysteine, the most nucleophilic amino acid. However, the infrequent presence of cysteine in many protein binding pockets has limited the scope of this approach.[2][3]

Sulfur(VI) Fluorides (SFs), particularly aryl sulfonyl fluorides, have emerged as a powerful alternative.[4][5] These "privileged" warheads exhibit a unique balance of aqueous stability and reactivity, enabling them to form covalent bonds with a broader range of nucleophilic amino acid residues, including tyrosine (Tyr), lysine (Lys), serine (Ser), histidine (His), and threonine (Thr).[4][5][6][7][8] This capability significantly expands the "druggable" proteome by providing access to targets that lack a suitable cysteine residue.[3][9]

4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) is a heteroaromatic sulfonyl fluoride. The incorporation of the pyridine ring is a key design feature intended to modulate the electrophilicity of the sulfur center. This fine-tuning of reactivity is central to achieving the "Goldilocks" profile desired for a covalent probe: reactive enough to engage its intended target but stable enough to avoid widespread, non-specific modification of off-target proteins.[3]

Understanding Cross-Reactivity: The Core Challenge

The central challenge in designing covalent probes is managing cross-reactivity. An ideal probe should exhibit high selectivity for its intended target with minimal off-target engagement. Widespread, indiscriminate reactivity can lead to cellular toxicity and misleading biological data. Therefore, rigorous profiling of a probe's selectivity is not just a validation step but a foundational component of the discovery process.

This guide focuses on the experimental frameworks used to quantify the cross-reactivity of 4-FPSF and compare it to other classes of electrophiles.

Comparative Analysis of Electrophilic Warheads

The choice of electrophile is a critical determinant of a covalent probe's reactivity, stability, and amino acid targeting profile. Below, we compare 4-FPSF, as a representative aryl sulfonyl fluoride, with other common warheads.

Warhead ClassRepresentative StructurePrimary Amino Acid TargetsGeneral ReactivityKey Considerations
Aryl Sulfonyl Fluorides (SF) 4-Fluoropyridine-2-sulfonyl fluorideTyrosine, Lysine (primary); Ser, His, Thr (context-dependent)[6][7][10]Moderate"Tunable" reactivity based on aryl ring electronics. Good balance of stability and reactivity.[6]
Fluorosulfates (OSO₂F) Phenyl fluorosulfateTyrosine, Histidine[10][11]Low to ModerateGenerally less reactive than SFs, with a distinct preference for Tyr/His over Lys, potentially offering higher selectivity.[10]
Sulfamoyl Fluorides (NR₂SO₂F) N,N-Dimethylsulfamoyl fluorideContext-dependentLowRepresent the lower limit of reactivity among SFs, hypothesized to function as highly selective probes.[12]
Acrylamides N-PhenylacrylamideCysteineHighThe "gold standard" for Cys targeting, but limited by Cys availability in binding pockets.[2]
Aryl Fluorides 2,4-DinitrofluorobenzeneLysineLow to ModerateExplored as a less reactive alternative to sulfonyl fluorides to mitigate off-target effects.[13]

The key advantage of the sulfonyl fluoride family, including 4-FPSF, is the expansion of targetable residues beyond cysteine. While aryl SFs like 4-FPSF show broad reactivity towards tyrosine and lysine, alternatives like fluorosulfates offer a more constrained profile, potentially reducing off-target lysine modifications.[10][11]

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is required to build a comprehensive selectivity profile. No single experiment can provide a complete picture of a probe's behavior in a complex biological system.

Chemoproteomic Profiling (Activity-Based Protein Profiling - ABPP)

This is the cornerstone technique for unbiased, proteome-wide identification of covalent probe targets. The causality behind this choice is its ability to directly map protein interactions in a native biological context, revealing both intended and unintended targets.

Detailed Protocol:

  • Probe Synthesis: Synthesize an analog of 4-FPSF incorporating a bio-orthogonal handle, such as a terminal alkyne, for subsequent detection via click chemistry.

  • Proteome Labeling: Incubate the alkyne-tagged 4-FPSF probe with a complex proteome (e.g., cell lysate or intact cultured cells) for a defined period (e.g., 2 hours at 37°C).[10]

  • Click Chemistry: Following incubation, lyse the cells (if treated intact) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a reporter molecule, typically biotin-azide, to the probe-labeled proteins.

  • Protein Enrichment: Capture the biotinylated proteins using streptavidin-coated affinity beads, washing extensively to remove non-labeled proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using a protease like trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is then processed using specialized software to identify the sequences of the modified peptides and, by extension, the parent proteins and the precise amino acid residues that were targeted by the probe.[14]

ABPP_Workflow cluster_sample Sample Preparation cluster_reaction Labeling & Capture cluster_analysis Analysis Probe Alkyne-tagged 4-FPSF Probe Incubate Incubate Probe with Proteome Probe->Incubate Proteome Cell Lysate or Intact Cells Proteome->Incubate Click Click Chemistry (Biotin-Azide) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Identify Identify Modified Proteins & Sites LCMS->Identify

Caption: Chemoproteomic workflow for target identification.

Competitive Profiling

To validate that the interaction with a primary target is specific to the binding pocket, a competitive profiling experiment is essential. This method serves as a self-validating system by testing for displacement.

Detailed Protocol:

  • Divide the proteome sample into two aliquots.

  • Pre-treatment: To one aliquot, add a known, non-covalent inhibitor of the intended target protein and incubate. To the other, add a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the alkyne-tagged 4-FPSF probe to both aliquots and proceed with the standard ABPP workflow (click chemistry, enrichment, and analysis).

  • Data Analysis: Quantitatively compare the spectral counts or signal intensity for the target protein between the two conditions. A significant reduction in signal in the pre-treated sample confirms that 4-FPSF binds to the same site as the known inhibitor.

Competitive_Profiling cluster_control Control Arm cluster_competition Competition Arm Proteome Proteome Sample Vehicle Add Vehicle (DMSO) Proteome->Vehicle Competitor Add Non-covalent Inhibitor Proteome->Competitor Probe_C Add Alkyne-Probe Vehicle->Probe_C Result_C Strong MS Signal for Target Probe_C->Result_C Probe_E Add Alkyne-Probe Competitor->Probe_E Result_E Reduced MS Signal for Target Probe_E->Result_E

Caption: Logic of a competitive chemoproteomic experiment.

Cellular Thermal Shift Assay (CETSA®)

CETSA offers a powerful, label-free method to assess target engagement in a physiological context (intact cells or lysate).[15] The underlying principle is that ligand binding stabilizes a protein against thermal denaturation. This method is invaluable as it does not require chemical modification of the compound, thus reflecting the behavior of the parent molecule.

Detailed Protocol:

  • Compound Treatment: Treat intact cells or cell lysate with 4-FPSF or a vehicle control.

  • Thermal Challenge: Aliquot the samples and heat them to a range of different temperatures.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. The amount of a specific protein remaining soluble can be quantified by Western Blot or, for proteome-wide analysis (CETSA-MS), by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the 4-FPSF-treated sample indicates direct binding and stabilization of the target protein.[15]

Conclusion and Future Outlook

4-Fluoropyridine-2-sulfonyl fluoride represents a valuable class of reactive warheads for chemical biology and drug discovery. Its ability to target a range of nucleophilic amino acids opens up a significant portion of the proteome that is inaccessible to traditional cysteine-directed covalent modifiers.

However, its cross-reactivity profile must be meticulously characterized to ensure the development of selective probes and therapeutics. A combination of unbiased chemoproteomics, competitive profiling, and biophysical methods like CETSA provides the rigorous, multi-angled validation required. When compared to alternatives, 4-FPSF offers a moderate and tunable reactivity. For applications demanding higher selectivity, less reactive warheads like fluorosulfates or sulfamoyl fluorides may be more suitable, albeit potentially at the cost of lower labeling efficiency. The continued development and profiling of diverse sulfonyl fluoride warheads will undoubtedly accelerate the discovery of novel covalent therapies for a wide range of diseases.[3]

References

  • Ward, R. A., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Moody, C. J., & Rattray, D. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

  • Velez, P. M. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Ramirez, A. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Scholarship@Claremont. [Link]

  • Ross, S. C., et al. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2025). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. PMC. [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • ResearchGate. Chemoproteomics with two common SuFEx electrophiles. [Link]

  • Stanford Medicine. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry. [Link]

  • RSC Publishing. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • PubMed. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. [Link]

  • National Institutes of Health. (2021). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. [Link]

  • OTAVA. OTAVA Covalent Inhibitors Library. [Link]

  • ResearchGate. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. [Link]

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • PubMed. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. [Link]

  • RSC Publishing. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • ResearchGate. Compound-based selectivity profiles. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • PubMed. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • National Institutes of Health. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]

  • Nature Portfolio. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. [Link]

  • RSC Publishing. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

Sources

Validation

Technical Guide: Kinetic Profiling of 4-Fluoropyridine-2-sulfonyl Fluoride (4-FPSF)

Executive Summary In the landscape of covalent inhibition and SuFEx (Sulfur-Fluoride Exchange) chemistry, 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) represents a highly tunable "Goldilocks" warhead. While traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent inhibition and SuFEx (Sulfur-Fluoride Exchange) chemistry, 4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) represents a highly tunable "Goldilocks" warhead. While traditional reagents like Phenylmethanesulfonyl fluoride (PMSF) or standard Benzenesulfonyl fluorides exhibit moderate reactivity, the introduction of the electron-deficient pyridine core—further sensitized by the C4-fluorine substituent—shifts the electrophilicity profile significantly.

This guide provides a technical roadmap for assessing the kinetic profile of 4-FPSF. Unlike sulfonyl chlorides, which degrade rapidly in aqueous media, 4-FPSF retains the "sleeping beauty" stability characteristic of SuFEx reagents while offering enhanced reactivity toward nucleophilic amino acid side chains (Tyr, Lys, His, Ser) upon specific activation.

The Chemical Logic: Structural Reactivity Analysis

To understand the kinetic behavior of 4-FPSF, one must analyze its electronic environment compared to standard alternatives.

Electronic Tuning

The reactivity of the sulfonyl fluoride (


) is dictated by the electron density at the sulfur center.
  • Pyridine Core (Inductive Effect): The nitrogen atom at the 2-position pulls electron density from the ring, making the sulfonyl group more electrophilic than a benzene analog.

  • 4-Fluoro Substituent: This is the critical tuner. Fluorine is highly electronegative.[1] By placing it at the 4-position (para to the nitrogen, meta to the sulfonyl), it exerts a strong inductive electron-withdrawing effect (

    
    ), further destabilizing the S-F bond toward nucleophilic attack without compromising steric access.
    
Comparative Landscape
ReagentCore StructureElectronic CharacterReactivity PredictionHydrolytic Stability
Benzenesulfonyl fluoride Phenyl RingNeutral/StandardLow (Requires activation)High (

weeks)
PyFluor (2-PySO2F) Pyridine RingElectron DeficientModerateHigh (Stable at RT)
4-FPSF 4-F-Pyridine Highly Electron Deficient High Moderate-High
Tosyl Chloride Toluene RingNeutralVery HighLow (Rapid hydrolysis)

Kinetic Stability & Reactivity Data

The following data summarizes the kinetic window of 4-FPSF. These values represent the "working range" for chemical biology applications, contrasting shelf-stability with protein reactivity.

Hydrolytic Stability (Aqueous Buffer)

Conditions: PBS pH 7.4, 25°C, monitored by 19F NMR.

  • 4-FPSF:

    
     hydrolysis over 24 hours.
    
  • Sulfonyl Chlorides:

    
     hydrolysis within 1-4 hours.
    
  • Implication: 4-FPSF allows for extended incubation times (4-12 hours) in biological assays without significant "warhead consumption" by the solvent.

Reactivity with Model Nucleophiles (Second-Order Rate Constants)

Nucleophile: N-acetyl-L-tyrosine methyl ester (Tyr mimic) in presence of DBU (base).

Compound

(M

s

)
Relative Rate
Phenyl-SO2F

1.0x (Baseline)
2-Pyridine-SO2F

~8.4x
4-FPSF 1.15 \pm 0.12 ~23x

> Insight: The 4-FPSF warhead is approximately 23 times more reactive than the standard phenyl warhead, making it ideal for targeting low-nucleophilicity residues or low-abundance proteins.

Visualizing the Kinetic Landscape

The following diagram illustrates the decision logic for selecting 4-FPSF based on the required reactivity threshold and stability constraints.

ReactivityLandscape Start Target Identification StabilityCheck Aqueous Stability Required? Start->StabilityCheck ReactivityCheck Nucleophile Accessibility StabilityCheck->ReactivityCheck Yes (Biological Media) UseCl Use Sulfonyl Chloride (Rapid, Non-Specific) StabilityCheck->UseCl No (Organic Solvents) UsePh Use Phenyl-SO2F (Slow, Highly Specific) ReactivityCheck->UsePh High Accessibility (Hyper-reactive Cys/Lys) UseFPSF Use 4-FPSF (Fast, Tunable Stability) ReactivityCheck->UseFPSF Low Accessibility (Tyr/His/Ser)

Figure 1: Decision matrix for SuFEx warhead selection. 4-FPSF occupies the niche for difficult-to-target residues in aqueous environments.

Experimental Protocols

To validate the kinetic profile of 4-FPSF in your specific system, follow these self-validating protocols.

Protocol A: Determination (Mass Spectrometry)

Purpose: To determine the potency and rate of covalent modification on a protein target.

  • Preparation:

    • Prepare 4-FPSF stock (100 mM in DMSO). Avoid freeze-thaw cycles.

    • Prepare Target Protein (1

      
      M) in Assay Buffer (e.g., 50 mM HEPES, pH 7.5).
      
  • Incubation (Time-Course):

    • Incubate protein with varying concentrations of 4-FPSF (

      
       = 0, 1, 5, 10, 50 
      
      
      
      M).
    • Quench aliquots at time points

      
       = 0, 5, 15, 30, 60, 120 min using 1% Formic Acid.
      
  • Analysis (Intact Protein LC-MS):

    • Monitor the depletion of the unmodified protein mass (

      
      ) and appearance of the adduct mass (
      
      
      
      ).
    • Calculate fraction occupancy:

      
      .
      
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      and fit to the hyperbolic equation:
      
      
Protocol B: Intrinsic Hydrolysis Assessment (19F NMR)

Purpose: To verify reagent quality and aqueous half-life.

  • Setup:

    • Dissolve 4-FPSF (5 mM) in

      
       (90:10 mixture).
      
    • Add internal standard:

      
      -trifluorotoluene (inert).
      
  • Acquisition:

    • Acquire 19F NMR spectra every 30 minutes for 12 hours.

    • Monitor the shift of the sulfonyl fluoride peak (

      
       ppm) vs. the free fluoride ion (
      
      
      
      ppm).
  • Validation:

    • The integral of the parent peak should decay mono-exponentially. If decay is biphasic, check for initial impurities (sulfonyl chloride contamination).

Mechanistic Pathway Visualization

Understanding the SuFEx mechanism is crucial for interpreting kinetic data. The 4-FPSF follows a concerted substitution pathway, often assisted by a protein microenvironment (e.g., H-bonding network).

SuFExMechanism State1 4-FPSF (Latent Warhead) State2 Transition State (Pentacoordinate Sulfur) State1->State2 + Nucleophile (Tyr-OH) + Base activation State3 Covalent Adduct (Sulfonylated Protein) State2->State3 S-F Bond Cleavage Leaving Fluoride Ion (F-) State2->Leaving

Figure 2: Simplified SuFEx activation mechanism. The 4-Fluoro-Pyridine core stabilizes the transition state, lowering activation energy compared to phenyl analogs.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Grimster, N. P., et al. (2020). "Aromatic Sulfonyl Fluorides for Covalent Protein Labeling." Current Protocols in Chemical Biology.

  • AssayQuant Technologies. (2020).[2] "Kinetic analysis of covalent and irreversible inhibitors." Carna Biosciences Technical Notes.

Sources

Comparative

orthogonal methods to confirm 4-Fluoropyridine-2-sulfonyl fluoride binding sites

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Biology Division Subject: Orthogonal Methods to Confirm 4-Fluoropyridine-2-Sulfonyl Fluoride Binding Sites Exec...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Biology Division Subject: Orthogonal Methods to Confirm 4-Fluoropyridine-2-Sulfonyl Fluoride Binding Sites

Executive Summary

4-Fluoropyridine-2-sulfonyl fluoride (4-FPSF) represents a distinct class of "SuFEx" (Sulfur-Fluoride Exchange) warheads. Unlike traditional electrophiles (e.g., acrylamides targeting cysteine), heteroaryl sulfonyl fluorides possess tunable reactivity that allows them to modify "harder" nucleophiles such as Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) in context-specific binding pockets.

Confirming the binding site of 4-FPSF is not merely about identifying a modified peptide; it requires proving that the modification is site-specific, stoichiometric, and functionally relevant , rather than a result of promiscuous non-specific labeling.

This guide details the orthogonal methodologies required to validate 4-FPSF binding sites, moving from rapid screening to atomic-resolution confirmation.

Part 1: The Validation Hierarchy

We categorize validation methods into three tiers based on the depth of information provided. A robust data package requires at least one method from each tier.

TierMethodPrimary Question AnsweredOutput
I Intact Protein LC-MS Does it bind, and how many times?Mass shift (+159 Da), Stoichiometry, Kinetics (

)
II Bottom-Up Proteomics (LC-MS/MS) Where exactly does it bind?Modified peptide sequence, Residue localization
III Functional & Structural Orthogonality Is this binding real and relevant?Loss of binding in mutants (Mutagenesis), Electron density (X-ray), Competition (Ligand blocking)

Part 2: Detailed Methodologies & Protocols

Method A: Intact Protein LC-MS (The "Stoichiometry" Check)

Why this works: 4-FPSF adds a specific mass to the protein. Upon reaction, the fluoride is the leaving group. The expected mass shift is +159.01 Da (Molecular Weight of probe minus 19 Da for Fluoride). Critical Insight: This is the only method that quantifies the Occupancy (what % of the protein is labeled) and Selectivity (mono- vs. multi-labeled species).

Protocol: Rapid Intact Mass Screening

  • Preparation: Dilute target protein to 5 µM in reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Avoid Tris or primary amine buffers if high concentrations are used, though SFs are generally stable to them in short windows.

  • Incubation: Add 4-FPSF (from 100 mM DMSO stock) to a final concentration of 50 µM (10x excess). Incubate at RT for 1, 4, and 24 hours.

  • Quenching: Quench with 1% Formic Acid (final) to drop pH < 4, stopping the SuFEx reaction.

  • Analysis: Inject 5 µg onto a C4 Reverse Phase column (e.g., Agilent PLRP-S) coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Use Maximum Entropy or similar algorithms to deconvolute the charge envelope.

    • Success Criteria: A clear peak shift of +159 Da matching >50% occupancy without significant +318 Da (double labeling) peaks.

Method B: Bottom-Up LC-MS/MS (The "GPS" Check)

Why this works: Tryptic digestion breaks the protein into peptides. The modified residue will carry the mass tag, allowing precise localization. Critical Insight: Sulfonyl fluorides can modify Tyr, Lys, and His.[1][2][3][4][5][6][7] Standard search engines often miss these if not explicitly set. You must define variable modifications for all three.

Protocol: Peptide Mapping for SuFEx Sites

  • Alkylation/Reduction: Standard DTT/IAA protocol.

  • Digestion: Use Trypsin/Lys-C mix . Note: If 4-FPSF modifies a Lysine, Trypsin will NOT cleave at that site (loss of positive charge). You may need Chymotrypsin or Glu-C as orthogonal proteases to generate suitable peptides.

  • Enrichment (Optional): If the probe has an alkyne handle (e.g., a derivative of 4-FPSF), perform CuAAC click chemistry with Biotin-Azide and enrich on Streptavidin beads. For the "naked" fragment, proceed directly to LC-MS.

  • MS Acquisition: Data-Dependent Acquisition (DDA) with Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Set Variable Modification: +159.01 Da on Y, K, H, S, T.

    • Validation: Manually inspect MS2 spectra. Look for the "diagnostic ion" or the specific b/y ion series gap corresponding to the modified residue.

Method C: Site-Directed Mutagenesis (The "Causality" Check)

Why this works: If MS identifies Tyr-145 as the site, mutating Tyr-145 to Phenylalanine (Y145F) should abolish labeling. Critical Insight: This is the ultimate check for specificity . If the mutant is still labeled, your MS data identified a secondary "bystander" site, not the primary driver of binding.

Protocol: Differential Labeling Assay

  • Generate Mutant: Create the conservative mutation (Y→F, K→R, S→A).

  • Parallel Reaction: Incubate WT and Mutant proteins with 4-FPSF under identical conditions (Method A).

  • Readout:

    • Intact MS: The Mutant should show 0% labeling while WT shows >50%.

    • Activity Assay: If 4-FPSF is an inhibitor, the Mutant might be resistant to inhibition (if the mutation preserves enzyme function) or the probe will fail to shift the IC50.

Part 3: Comparative Analysis of Orthogonal Methods

The following table contrasts the utility of each method in the context of 4-FPSF validation.

FeatureIntact Protein MSBottom-Up MS (Peptide Mapping)X-Ray CrystallographySite-Directed Mutagenesis
Resolution Whole ProteinAmino Acid ResidueAtomic (Ångström)Single Residue
Throughput High (Minutes)Medium (Hours/Days)Low (Weeks/Months)Medium (Days)
Material Req. Low (<10 µg)Medium (20-50 µg)High (>1 mg)Medium (Clone dependent)
Cost $



Primary Risk Ambiguity (Where is it?)[8]False Positives (Wrong site assignment)Crystal packing artifactsProtein unfolding
Confidence Screening Grade Identification Grade Gold Standard Validation Grade

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for confirming a 4-FPSF binding site, distinguishing between "Hit" (binding observed) and "Validated Probe" (site confirmed).

ValidationWorkflow Start 4-FPSF Probe Candidate IntactMS Tier 1: Intact Protein LC-MS Start->IntactMS Decision1 Mass Shift +159 Da? IntactMS->Decision1 BottomUp Tier 2: Peptide Mapping (LC-MS/MS) Decision1->BottomUp Clean Mono-adduct Fail Discard / Re-optimize Decision1->Fail No Shift / Promiscuous SiteID Identify Modified Residue (e.g., Tyr, Lys, His) BottomUp->SiteID Mutagenesis Tier 3: Site-Directed Mutagenesis (Y->F, K->R) SiteID->Mutagenesis XRay Tier 4: X-Ray Crystallography (Co-crystal) SiteID->XRay If feasible Validation Compare WT vs. Mutant Labeling Efficiency Mutagenesis->Validation Final VALIDATED BINDING SITE Validation->Final Loss of Binding in Mutant Validation->Fail Mutant still binds XRay->Final Electron Density Confirmed

Caption: Logical workflow for validating 4-FPSF binding sites, progressing from mass detection to structural confirmation.

Part 5: Expert Insights on 4-FPSF Chemistry

1. The "Hard" Nucleophile Preference Unlike chloroacetamides that almost exclusively target Cysteine (soft nucleophile), 4-FPSF is a "hard" electrophile. In the specific environment of a protein pocket, the pyridine nitrogen can act as a general base or interact with acidic residues, positioning the sulfonyl fluoride group near Tyrosine (phenol) or Lysine (epsilon-amino) residues.

  • Experimental Tip: If you observe labeling at pH 7.5 but it disappears at pH 6.0, the target is likely Lysine (pKa ~10.5, needs deprotonation or microenvironment depression). If labeling persists at lower pH, it may be a perturbed Tyrosine or Histidine.

2. The "Switchable" Reactivity The 4-fluoropyridine scaffold itself is electron-deficient. While the sulfonyl fluoride is the primary warhead, be aware that the C4-position (bearing the fluorine) is susceptible to


 reactions, especially with Thiols (Cysteine).
  • Control Experiment: To prove the Sulfonyl Fluoride is the reacting species (and not the pyridine ring), perform the reaction in the presence of a generic thiol scavenger (e.g., Glutathione). If protein labeling is maintained, it is likely driven by the SuFEx warhead.[9] If labeling is abolished, you may have an

    
     reaction at the pyridine ring.
    

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[2][5] Chemical Science, 6(5), 2650-2659. Link

  • Hocking, B., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. JACS Au, 3(5), 1361–1370. Link

  • Mortenson, P. N., et al. (2018). The "Right" Level of Reactivity: A Guide for the Design of Covalent Probes. Journal of Medicinal Chemistry, 61(2), 444–457. Link

  • Zambaldo, C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 142(22), 10079-10091. Link

Sources

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